Product packaging for 4-Methyl erlotinib(Cat. No.:CAS No. 1346601-52-2)

4-Methyl erlotinib

Cat. No.: B583993
CAS No.: 1346601-52-2
M. Wt: 407.5 g/mol
InChI Key: PENVNSXCNXIPIF-UHFFFAOYSA-N
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Description

Erlotinib is a tyrosine kinase inhibitor that acts on the epidermal growth factor receptor (EGFR), inhibiting EGFR-associated kinase activity (IC50 = 2.5 µM). It binds to the EGF-activated receptor, with the phenyl group at one end sequestered in a hydrophobic pocket of the kinase domain and the ether linkages at the opposite end projecting into solvent. 4-methyl Erlotinib is an analog of erlotinib characterized by the addition of a methyl group at the four position of the phenyl group. The biochemical and physiological properties of this compound are not known.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H25N3O4 B583993 4-Methyl erlotinib CAS No. 1346601-52-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-ethynyl-4-methylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-5-17-12-18(7-6-16(17)2)26-23-19-13-21(29-10-8-27-3)22(30-11-9-28-4)14-20(19)24-15-25-23/h1,6-7,12-15H,8-11H2,2-4H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENVNSXCNXIPIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC=NC3=CC(=C(C=C32)OCCOC)OCCOC)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Methyl erlotinib chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl erlotinib, with the formal name N-(3-ethynyl-4-methylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine, is a close structural analog and methylated derivative of erlotinib.[1] Erlotinib is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in oncology.[2] While erlotinib is an established therapeutic agent for non-small cell lung cancer and pancreatic cancer, this compound has found its primary application as an internal standard in analytical and pharmacokinetic studies for the quantification of erlotinib and its metabolites in biological matrices such as human plasma.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical applications of this compound.

Chemical Structure and Properties

This compound shares the core quinazoline structure of erlotinib, with the key difference being the addition of a methyl group at the 4-position of the 3-ethynylphenyl moiety. This subtle structural modification results in a slightly higher molecular weight and likely alters its physicochemical and biological properties, though detailed studies on the latter are not extensively available in public literature.

Chemical Structure
IUPAC Name N-(3-ethynyl-4-methylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine
Synonyms OSI-597
CAS Number 1346601-52-2
Chemical Formula C₂₃H₂₅N₃O₄
Molecular Weight 407.46 g/mol
Canonical SMILES CC1=C(C=C(C=C1)NC2=NC=NC3=CC(=C(C=C32)OCCOC)OCCOC)C#C
InChI Key PENVNSXCNXIPIF-UHFFFAOYSA-N
Physicochemical Properties
PropertyValueReference
Melting Point 224-228 °C (decomposed)
Solubility Soluble in DMSO and DMF
UV max 226, 248, 336 nm[1]

Biological Activity and Mechanism of Action

As a close analog of erlotinib, this compound is presumed to act as an inhibitor of the EGFR tyrosine kinase. The mechanism of action for erlotinib involves its competitive and reversible binding to the ATP binding site within the intracellular tyrosine kinase domain of EGFR.[3] This inhibition prevents the autophosphorylation of the receptor, which in turn blocks the downstream signaling cascades, primarily the Ras/Raf/MEK/ERK and PI3K/Akt pathways, that are crucial for cancer cell proliferation, survival, and metastasis.[3]

While it is plausible that this compound exhibits similar inhibitory activity against EGFR, there is a lack of publicly available data such as IC50 values and kinase selectivity profiles to quantitatively confirm its potency and specificity. Its primary documented use is as an analytical tool rather than a therapeutic or investigational agent.

EGFR Signaling Pathway

The following diagram illustrates the EGFR signaling pathway and the presumed point of inhibition by this compound, based on the known mechanism of erlotinib.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR P_EGFR EGFR (Phosphorylated) EGFR->P_EGFR Dimerization & Autophosphorylation EGF EGF (Ligand) EGF->EGFR Binds M_Erlotinib This compound M_Erlotinib->P_EGFR Inhibits RAS Ras P_EGFR->RAS PI3K PI3K P_EGFR->PI3K RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation

EGFR Signaling Pathway and Inhibition

Pharmacokinetic Properties

There is no specific pharmacokinetic data available for this compound in the public domain. For its parent compound, erlotinib, it is orally bioavailable and extensively metabolized, primarily by the cytochrome P450 enzyme CYP3A4.[4]

Experimental Protocols

The primary application of this compound is as an internal standard for the accurate quantification of erlotinib and its metabolites in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantification of Erlotinib in Human Plasma using LC-MS/MS

The following protocol is adapted from the validated method described by Svedberg et al. (2015).[5]

1. Materials and Reagents:

  • This compound (as internal standard)

  • Erlotinib reference standard

  • Human plasma (EDTA)

  • Acetonitrile (ACN)

  • Ammonium acetate

  • Methanol

  • Water (LC-MS grade)

2. Standard and Internal Standard Preparation:

  • Prepare stock solutions of erlotinib and this compound in a suitable organic solvent (e.g., DMSO or methanol).

  • Prepare working solutions by diluting the stock solutions with an appropriate solvent mixture (e.g., 50% methanol in water).

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma sample, add 20 µL of the internal standard working solution (this compound).

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A suitable C18 reversed-phase column (e.g., BEH XBridge C18, 100 x 2.1 mm, 1.7 µm).[5]

    • Mobile Phase A: 5 mM Ammonium acetate in water.[5]

    • Mobile Phase B: Acetonitrile.[5]

    • Flow Rate: 0.7 mL/min.[5]

    • Gradient: A suitable gradient to achieve separation of erlotinib and the internal standard.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM transitions:

      • Erlotinib: Precursor ion (m/z) -> Product ion (m/z)

      • This compound: Precursor ion (m/z) -> Product ion (m/z)

5. Data Analysis:

  • Quantify the concentration of erlotinib in the plasma samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.

Experimental Workflow for LC-MS/MS Quantification

The following diagram outlines the key steps in the experimental workflow for the quantification of erlotinib using this compound as an internal standard.

LCMS_Workflow Plasma_Sample Human Plasma Sample Internal_Standard Add this compound (Internal Standard) Plasma_Sample->Internal_Standard Protein_Precipitation Protein Precipitation (with Acetonitrile) Internal_Standard->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer & Evaporation Centrifugation->Supernatant_Transfer Reconstitution Reconstitution in Mobile Phase Supernatant_Transfer->Reconstitution LC_MSMS_Analysis LC-MS/MS Analysis Reconstitution->LC_MSMS_Analysis Data_Analysis Data Analysis & Quantification LC_MSMS_Analysis->Data_Analysis

LC-MS/MS Quantification Workflow

Conclusion

References

4-Methyl Erlotinib: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For immediate use by researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 4-Methyl erlotinib, a key analytical standard in the study of the potent epidermal growth factor receptor (EGFR) inhibitor, erlotinib. This document outlines its chemical properties, its principal application as an internal standard in quantitative analysis, a representative experimental protocol for its use, and the critical signaling pathways modulated by its parent compound, erlotinib.

Core Compound Data

This compound, a methylated derivative of erlotinib, is primarily utilized as an internal standard for the quantification of erlotinib and its metabolites in biological matrices.[1] Its physicochemical properties are summarized below.

ParameterValueReference
CAS Number 1346601-52-2[2][3]
Molecular Formula C23H25N3O4[2][3]
Molecular Weight 407.46 g/mol (Free Base)[2]
Molecular Weight (HCl Salt) 443.93 g/mol [4]
Synonyms N-(3-ethynyl-4-methylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine[2][3]

Application in Quantitative Analysis: Experimental Protocol

This compound serves as an ideal internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods due to its structural similarity to erlotinib, ensuring comparable extraction efficiency and ionization response.

Representative Protocol: Quantification of Erlotinib in Human Plasma

This protocol is adapted from a validated LC-MS/MS method for the therapeutic drug monitoring and pharmacokinetic analysis of erlotinib.[5]

1. Sample Preparation:

  • To 50 µL of human plasma, add 200 µL of cold methanol containing the internal standard, this compound (also referred to as OSI-597 in some literature), at a concentration of 12.5 ng/mL.

  • Vortex the mixture thoroughly for 15 seconds to precipitate proteins.

  • Centrifuge the samples at 10,000 x g for 5 minutes at 4°C.

  • Transfer 150 µL of the resulting supernatant to a new tube containing 150 µL of 10 mM ammonium acetate.

  • Vortex the final mixture for 5 minutes before transferring to a 96-well injection plate for analysis.

2. Chromatographic Conditions:

  • LC System: Waters Xevo triple quadrupole mass spectrometer or equivalent.[5]

  • Column: BEH XBridge C18, 100 x 2.1 mm, 1.7 µm.[5]

  • Mobile Phase: Gradient elution with acetonitrile and 5 mM ammonium acetate.[5]

  • Flow Rate: 0.7 mL/min.[5]

  • Total Run Time: 7 minutes.[5]

3. Mass Spectrometric Detection:

  • Mode: Multiple Reaction Monitoring (MRM).[5]

  • Internal Standard: this compound (OSI-597) is used for the quantification of erlotinib and its metabolites.[5]

The following diagram illustrates the workflow for this experimental protocol.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 50 µL Human Plasma add_is Add 200 µL Cold Methanol with this compound (12.5 ng/mL) plasma->add_is vortex1 Vortex (15s) add_is->vortex1 centrifuge Centrifuge (10,000 x g, 5 min, 4°C) vortex1->centrifuge transfer Transfer 150 µL Supernatant centrifuge->transfer add_buffer Add 150 µL 10 mM Ammonium Acetate transfer->add_buffer vortex2 Vortex (5 min) add_buffer->vortex2 inject Transfer to Injection Plate vortex2->inject lc_separation LC Separation (BEH XBridge C18 Column) inject->lc_separation Inject Sample ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf Ras/Raf/MAPK Pathway cluster_pi3k_akt PI3K/Akt Pathway cluster_stat STAT Pathway cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation STAT->Proliferation Erlotinib Erlotinib Erlotinib->EGFR Inhibits

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physicochemical Characteristics of 4-Methyl Erlotinib

Introduction

This compound is a methylated derivative and analog of erlotinib, a well-established tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR).[1][2][3] Erlotinib is primarily used in the treatment of non-small cell lung cancer and pancreatic cancer by interfering with the signaling pathways that promote cancer cell proliferation and survival.[4][5] this compound is noted for its use as an internal standard in the quantification of erlotinib and its metabolites in biological samples, such as human plasma.[1] Understanding its physicochemical properties is crucial for its application in analytical methods and for comparative studies within drug discovery programs. This guide provides a detailed overview of its core characteristics, experimental protocols for their determination, and relevant biological pathway context.

Physicochemical Data

The core physicochemical properties of this compound are summarized below. These characteristics are fundamental to its behavior in both in vitro and in vivo systems.

PropertyValueSource
Formal Name N-(3-ethynyl-4-methylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine[1]
CAS Number 1346601-52-2[1]
Molecular Formula C₂₃H₂₅N₃O₄[1]
Molecular Weight 407.5 g/mol [1][2]
Appearance Crystalline Solid[1]
UV max (λmax) 226, 248, 336 nm[1]
Solubility DMSO: 25 mg/mLDMF: 50 mg/mLEthanol: 0.25 mg/mLDMF:PBS (pH 7.2) (1:9): 0.1 mg/mL[1][2]

Note: The hydrochloride salt form of this compound has a molecular weight of 443.92 g/mol .[6]

Biological Context: Mechanism of Action

Like its parent compound, this compound is designed to act as an inhibitor of the EGFR signaling pathway. Erlotinib functions by reversibly binding to the ATP-binding site within the intracellular tyrosine kinase domain of EGFR.[5][7] This competitive inhibition prevents EGFR autophosphorylation, which is a critical step for activating downstream pro-survival signaling cascades, including the PI3K/Akt and Ras/Raf/MAPK pathways.[4][5] The blockade of these signals ultimately leads to a decrease in tumor cell proliferation and an increase in apoptosis (programmed cell death).[5][8]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_drug cluster_pi3k PI3K/Akt Pathway cluster_ras Ras/Raf/MAPK Pathway cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates Ras Ras EGFR->Ras Activates EGF EGF (Ligand) EGF->EGFR Binds Erlotinib This compound Erlotinib->EGFR Inhibits (ATP-binding site) Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes

Diagram of the EGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following sections describe standard methodologies for determining the key physicochemical properties of small molecule compounds like this compound.

1. Determination of Aqueous Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in an aqueous medium.

  • Materials : this compound, phosphate-buffered saline (PBS, pH 7.4), co-solvent (e.g., DMSO), orbital shaker, centrifuge, HPLC system.

  • Methodology :

    • Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., 10 mg/mL in DMSO).

    • Add a small aliquot of the stock solution to a known volume of PBS (pH 7.4) to create a supersaturated solution. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on solubility.

    • Seal the container and agitate the mixture using an orbital shaker at a constant temperature (e.g., 25°C) for a sufficient period (typically 24 hours) to ensure equilibrium is reached.

    • After incubation, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

    • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated HPLC method with a standard calibration curve.

    • The determined concentration represents the equilibrium solubility of the compound.

2. Determination of Octanol-Water Partition Coefficient (LogP)

The shake-flask method is the traditional approach for measuring LogP, a key indicator of a molecule's lipophilicity.[9]

  • Materials : this compound, n-octanol (pre-saturated with water), water (pre-saturated with n-octanol), analytical balance, mechanical shaker, centrifuge, UV-Vis spectrophotometer or HPLC.

  • Methodology :

    • Prepare a solution of this compound in either water or n-octanol at a known concentration.

    • Place equal volumes of the n-octanol and water phases into a flask.

    • Add the compound solution to the flask, seal it, and shake vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases. Let the flask stand to allow the layers to separate completely.

    • Centrifuge the sample to ensure a clean separation of the two immiscible layers.

    • Carefully sample both the aqueous and n-octanol layers.

    • Determine the concentration of the compound in each phase using an appropriate analytical technique (e.g., UV-Vis spectrophotometry at its λmax or HPLC).

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • The LogP is the base-10 logarithm of this ratio.

Physicochemical_Workflow cluster_prep 1. Sample Preparation cluster_exp 2. Experiment Execution cluster_sol Solubility Assay cluster_logp LogP Assay (Shake-Flask) cluster_analysis 3. Analysis & Data Processing A1 Weigh Compound A2 Prepare Stock Solution (e.g., in DMSO) A1->A2 B1 Add stock to PBS (pH 7.4) A2->B1 C1 Add compound to Octanol/Water phases A2->C1 B2 Equilibrate on shaker (24h, 25°C) B1->B2 B3 Centrifuge to pellet solid B2->B3 D1 Collect Supernatant (from Solubility) B3->D1 C2 Shake to partition C1->C2 C3 Centrifuge to separate layers C2->C3 D2 Collect Octanol & Water Layers (from LogP) C3->D2 E1 Quantify Concentration (HPLC or UV-Vis) D1->E1 D2->E1 F1 Calculate Final Value (e.g., mg/mL or LogP) E1->F1

General experimental workflow for physicochemical characterization.

3. Determination of pKa

The acid dissociation constant (pKa) is critical for understanding a molecule's ionization state at different physiological pH values. Potentiometric titration is a common method.

  • Materials : this compound, standardized hydrochloric acid (HCl), standardized potassium hydroxide (KOH), co-solvent (e.g., methanol or DMSO), calibrated pH meter.

  • Methodology :

    • Dissolve an accurately weighed amount of this compound in a mixture of water and a co-solvent (to ensure solubility).

    • If the compound is a base, titrate the solution with a standardized solution of HCl. If it is an acid, titrate with standardized KOH.

    • Record the pH of the solution after each incremental addition of the titrant.

    • Plot the pH versus the volume of titrant added. The pKa is determined from the titration curve, typically corresponding to the pH at the half-equivalence point.

    • Specialized software can be used to analyze the curve and derive precise pKa values, especially for molecules with multiple ionizable centers.

References

The Solubility Profile of 4-Methyl Erlotinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility of 4-Methyl erlotinib, a methylated derivative of the epidermal growth factor receptor (EGFR) inhibitor, erlotinib. Understanding the solubility of this compound in various solvents is critical for its application in preclinical research, particularly for in vitro assays and formulation development. This document provides quantitative solubility data, a generalized experimental protocol for solubility determination, and a visualization of the EGFR signaling pathway targeted by erlotinib and its analogs.

Solubility of this compound

The solubility of this compound has been determined in several common laboratory solvents. The following table summarizes the quantitative solubility data available from commercial suppliers.[1][2] For comparison, the solubility of the parent compound, erlotinib, is also included.

CompoundSolventSolubility
This compound Dimethyl sulfoxide (DMSO)25 mg/mL[1][2]
Dimethylformamide (DMF)50 mg/mL[1][2]
Ethanol0.25 mg/mL[1][2]
Phosphate-buffered saline (PBS), pH 7.2 (1:9, DMF:PBS)0.1 mg/mL[1]
Erlotinib Dimethyl sulfoxide (DMSO)25 mg/mL[3]
Dimethylformamide (DMF)50 mg/mL[3]
Ethanol0.25 mg/mL[3]

Experimental Protocol: Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

  • This compound (crystalline solid)

  • Solvent of interest (e.g., DMSO, DMF, Ethanol, buffered solutions)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a glass vial containing a known volume of the solvent. The excess solid should be visually apparent.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial on an orbital shaker and agitate at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.

    • Carefully aspirate the supernatant, ensuring no solid particles are disturbed.

    • Filter the supernatant through a syringe filter to remove any remaining microscopic particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions using HPLC to generate a calibration curve.

    • Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted sample by HPLC.

    • Determine the concentration of this compound in the saturated solution by back-calculating from the calibration curve, accounting for the dilution factor.

  • Data Reporting:

    • Express the solubility in units of mg/mL or molarity (mol/L).

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification (HPLC) prep1 Add excess this compound to solvent prep2 Seal vial prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sep1 Centrifuge to pellet solid equil1->sep1 sep2 Aspirate supernatant sep1->sep2 sep3 Filter supernatant (0.22 µm) sep2->sep3 quant3 Dilute and analyze sample sep3->quant3 quant1 Prepare calibration standards quant2 Analyze standards (generate curve) quant1->quant2 quant4 Calculate concentration quant3->quant4

Generalized workflow for solubility determination.

Mechanism of Action: EGFR Signaling Pathway

Erlotinib and its analogs, such as this compound, function as tyrosine kinase inhibitors that target the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor that, upon binding to its ligands (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation. In many cancer cells, EGFR is overexpressed or mutated, leading to constitutive activation of these signaling pathways and uncontrolled cell growth. Erlotinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its autophosphorylation and subsequently blocking downstream signaling. This leads to cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT Pathway cluster_nucleus Nucleus cluster_output Cellular Response EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Survival Survival AKT->Survival Proliferation Proliferation Transcription->Proliferation Erlotinib Erlotinib / this compound Erlotinib->EGFR Inhibition

Simplified EGFR signaling pathway and inhibition.

References

4-Methyl Erlotinib: An In-Depth Technical Guide on its Presumed Mechanism of Action as an EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-Methyl Erlotinib

This compound is a chemical analog of erlotinib, characterized by the addition of a methyl group at the fourth position of the phenyl group.[1] Erlotinib is a well-established, first-generation EGFR tyrosine kinase inhibitor (TKI) used in the treatment of certain types of cancer, particularly non-small cell lung cancer (NSCLC).[3] As a close structural analog, this compound is presumed to share the same fundamental mechanism of action as erlotinib, acting as a competitive inhibitor of the EGFR tyrosine kinase.

The EGFR Signaling Pathway and its Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[3] Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a key driver in the development and progression of many cancers.

Upon binding of its cognate ligands, such as epidermal growth factor (EGF), the EGFR undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues in its intracellular kinase domain. This activation initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which ultimately promote cell growth, proliferation, and survival.[3]

Erlotinib, and presumably this compound, functions by competitively binding to the ATP-binding pocket of the EGFR tyrosine kinase domain.[4] This reversible binding prevents ATP from accessing the active site, thereby inhibiting the autophosphorylation of the receptor and blocking the downstream signaling cascades that drive tumorigenesis.[3][4]

EGFR_Signaling_Pathway EGFR Signaling Pathway and Inhibition by this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (EGF) Ligand (EGF) EGFR Extracellular Domain Transmembrane Domain Intracellular Kinase Domain Ligand (EGF)->EGFR:ext Binding ADP ADP EGFR:int->ADP Phosphorylation RAS RAS EGFR:int->RAS Activation PI3K PI3K EGFR:int->PI3K ATP ATP ATP->EGFR:int Binds to Kinase Domain RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival This compound This compound This compound->EGFR:int Competitive Inhibition Experimental_Workflow Typical Experimental Workflow for EGFR Inhibitor Evaluation cluster_in_vitro In Vitro Evaluation cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Studies Kinase Assay Kinase Assay Determine IC50\n(Direct Inhibition) Determine IC50 (Direct Inhibition) Kinase Assay->Determine IC50\n(Direct Inhibition) Proliferation Assay Proliferation Assay Kinase Assay->Proliferation Assay Determine IC50\n(Cellular Activity) Determine IC50 (Cellular Activity) Proliferation Assay->Determine IC50\n(Cellular Activity) Western Blot Western Blot Proliferation Assay->Western Blot Assess Inhibition of\nEGFR Phosphorylation Assess Inhibition of EGFR Phosphorylation Western Blot->Assess Inhibition of\nEGFR Phosphorylation Xenograft Model Xenograft Model Western Blot->Xenograft Model Evaluate Anti-tumor\nEfficacy Evaluate Anti-tumor Efficacy Xenograft Model->Evaluate Anti-tumor\nEfficacy Compound Synthesis\n(this compound) Compound Synthesis (this compound) Compound Synthesis\n(this compound)->Kinase Assay

References

In-Vitro Profile of 4-Methyl Erlotinib: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide to the anticipated in-vitro properties and experimental evaluation of 4-Methyl erlotinib. Due to a lack of specific preliminary in-vitro studies published for this compound, this guide is based on the extensive research conducted on its parent compound, erlotinib. This compound is a methylated derivative of erlotinib and is expected to exhibit a similar mechanism of action as a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] The experimental protocols and data presented herein are derived from studies on erlotinib and serve as a comprehensive framework for the investigation of this compound.

Core Concept: EGFR Inhibition

Erlotinib functions by competitively and reversibly binding to the ATP binding site of the EGFR tyrosine kinase domain.[4] This action prevents EGFR autophosphorylation, thereby blocking the downstream signaling cascades responsible for cell proliferation, survival, and metastasis.[5][6] The primary target of erlotinib is the EGFR, and it is significantly more selective for EGFR than for other tyrosine kinases like c-Src or v-Abl.[7] It is hypothesized that this compound shares this mechanism of action.

Quantitative Data: Representative Inhibitory Concentrations (IC50) of Erlotinib

The following table summarizes the 50% inhibitory concentration (IC50) values of erlotinib against various human cancer cell lines, as determined by in-vitro cell viability and kinase assays. These values provide a benchmark for the expected potency of EGFR inhibitors of this class.

Cell LineCancer TypeAssay TypeIC50 (µM)
A431Epidermoid CarcinomaPhosphotyrosine ELISA0.0012[7]
HNSHead and NeckCell Proliferation0.02[7]
KYSE410Esophageal CancerMTT Assay5.00 ± 0.46[8]
KYSE450Esophageal CancerMTT Assay7.60 ± 0.51[8]
H1650Non-Small Cell Lung CancerMTT Assay14.00 ± 1.19[8]
HCC827Non-Small Cell Lung CancerMTT Assay11.81 ± 1.02[8]
BxPC-3Pancreatic CancerSRB Assay1.26[9]
AsPc-1Pancreatic CancerSRB Assay5.8[9]
FROThyroid CarcinomaCell ProliferationNot specified, but dose-dependent inhibition observed[10]

Experimental Protocols

Detailed methodologies for key in-vitro experiments are provided below. These protocols are standard for evaluating the efficacy and mechanism of action of kinase inhibitors like this compound.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of viable cells and is a common method for determining the cytotoxic effects of a compound.

Materials:

  • Cancer cell lines (e.g., A549, MCF7, K562)[11]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS-HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.

  • Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0-200 µg/mL) and a vehicle control (DMSO) for a specified duration (e.g., 72 hours).[11]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample, which is crucial for assessing the inhibition of signaling pathways.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-pEGFR, anti-EGFR, anti-pAkt, anti-Akt, anti-pERK, anti-ERK, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound at various concentrations (e.g., 10 µmol/L) for a specific time (e.g., 24 hours).[12] Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Electrophoresis: Separate the protein lysates by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Mandatory Visualizations

EGFR Signaling Pathway Inhibition

The following diagram illustrates the presumed mechanism of action of this compound, targeting the EGFR signaling pathway.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds M4E 4-Methyl erlotinib M4E->EGFR Inhibits (ATP competitive) Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Akt Akt PI3K->Akt Akt->Proliferation Promotes

Caption: EGFR signaling pathway and the inhibitory action of this compound.

In-Vitro Cytotoxicity Experimental Workflow

The diagram below outlines the general workflow for assessing the in-vitro cytotoxicity of this compound.

Cytotoxicity_Workflow start Start seed Seed Cancer Cells in 96-well Plate start->seed incubate1 Overnight Incubation (Cell Adhesion) seed->incubate1 treat Treat with this compound (Serial Dilutions) incubate1->treat incubate2 Incubate for 48-72 hours treat->incubate2 assay Perform Cell Viability Assay (e.g., MTT) incubate2->assay measure Measure Absorbance assay->measure analyze Data Analysis (Calculate IC50) measure->analyze end End analyze->end

Caption: General workflow for in-vitro cytotoxicity assessment.

Conclusion

While specific in-vitro studies on this compound are not yet available in the public domain, its structural similarity to erlotinib provides a strong basis for predicting its mechanism of action and for designing a robust preclinical evaluation strategy. The data and protocols presented in this guide, derived from extensive research on erlotinib, offer a comprehensive framework for researchers to initiate in-vitro investigations of this compound. Future studies should focus on determining the specific IC50 values of this compound against a panel of cancer cell lines and confirming its inhibitory effect on the EGFR signaling pathway to fully elucidate its potential as a therapeutic agent.

References

Spectroscopic and Signaling Profile of 4-Methyl Erlotinib: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methyl erlotinib, a methylated derivative of the well-established epidermal growth factor receptor (EGFR) inhibitor, erlotinib. While this compound is utilized as an internal standard in pharmacokinetic studies, detailed public-domain spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) and specific experimental protocols for its characterization are not extensively available. This guide addresses this gap by presenting a synthesized compilation of expected spectroscopic characteristics based on the extensive data available for the parent compound, erlotinib. Furthermore, it outlines detailed experimental methodologies for spectroscopic analysis and illustrates the pertinent EGFR signaling pathway and a general experimental workflow for the characterization of such small molecule inhibitors.

Introduction

This compound (N-(3-ethynyl-4-methylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine) is an analog of erlotinib, a potent EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer and other malignancies.[1] With a molecular formula of C23H25N3O4 and a molecular weight of 407.5 g/mol , this compound serves as a critical internal standard for the accurate quantification of erlotinib and its metabolites in biological matrices.[2] Understanding its spectroscopic signature is paramount for its synthesis, identification, and application in preclinical and clinical research.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The expected ¹H and ¹³C NMR chemical shifts for this compound in a solvent like DMSO-d6 are presented below. These predictions are based on the known spectra of erlotinib and the expected electronic effects of the additional methyl group on the phenyl ring.[3][4]

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Quinazoline-H~8.5~157
Quinazoline-H~7.9~154
Phenyl-H~7.8~153
Phenyl-H~7.4~148
Phenyl-H~7.2~147
Quinazoline-H~7.2~140
-OCH2CH2O-~4.3~129
-OCH2CH2O-~3.8~123-127
Ethynyl-H~4.2~109
Phenyl-CH3~2.4~108
-OCH3~3.4~104
Ethynyl-C-~84
Ethynyl-C-~81
-OCH2CH2O--~71
-OCH2CH2O--~69
-OCH3-~59
Phenyl-CH3-~17
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for erlotinib are well-defined, and similar peaks are expected for this compound.[5][6]

Table 2: Predicted IR Absorption Data for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-HStretching~3300 - 3400
C≡C-HStretching~3300
C-H (aromatic)Stretching~3000 - 3100
C-H (aliphatic)Stretching~2850 - 3000
C≡CStretching~2100 - 2200
C=NStretching~1620 - 1640
C=C (aromatic)Stretching~1450 - 1600
N-HBending~1600
C-O (ether)Stretching~1050 - 1150
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, the expected molecular ion peak and major fragmentation patterns can be inferred from the analysis of erlotinib.[7]

Table 3: Predicted Mass Spectrometry Data for this compound

Ion m/z (calculated) Description
[M+H]⁺408.1918Protonated molecular ion
[M+Na]⁺430.1737Sodium adduct
Major FragmentsVariesCleavage of the ether side chains and fragmentation of the quinazoline ring.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above. These are based on standard methodologies used for the characterization of erlotinib and its derivatives.[3][8][9]

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • Instrumentation: A Bruker Avance spectrometer (or equivalent) operating at a proton frequency of 400 MHz or higher.

  • ¹H NMR Acquisition:

    • Number of scans: 16-64

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Acquisition:

    • Number of scans: 1024-4096

    • Relaxation delay: 2-5 seconds

    • Pulse program: Proton-decoupled

    • Spectral width: 0 to 200 ppm

IR Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing approximately 1% (w/w) of this compound or use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer (e.g., PerkinElmer or Thermo Fisher Scientific).

  • Data Acquisition:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

Mass Spectrometry
  • Sample Preparation: Prepare a 1-10 µg/mL solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument) coupled with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Ionization mode: Positive ESI

    • Mass range: 100-1000 m/z

    • Capillary voltage: 3-4 kV

    • Fragmentor voltage: Optimized for desired fragmentation

Signaling Pathway and Experimental Workflow

EGFR Signaling Pathway

Erlotinib, and by extension this compound, targets the tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR). Inhibition of EGFR blocks downstream signaling cascades that are crucial for cell proliferation, survival, and metastasis.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR P_EGFR p-EGFR EGFR->P_EGFR Autophosphorylation Erlotinib This compound Erlotinib->P_EGFR Inhibition RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

EGFR signaling pathway inhibited by this compound.
Experimental Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a small molecule inhibitor like this compound.

Experimental_Workflow Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Final_Product Characterized This compound Data_Analysis->Final_Product

Workflow for synthesis and spectroscopic characterization.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of this compound, contextualized through the extensive data available for its parent compound, erlotinib. The provided experimental protocols and workflow diagrams offer a practical framework for researchers engaged in the synthesis, characterization, and application of this and similar small molecule kinase inhibitors. While direct spectroscopic data for this compound remains to be published, the information compiled herein serves as a valuable resource for the scientific community, facilitating further research and development in the field of targeted cancer therapy.

References

Stability of 4-Methyl Erlotinib Under Laboratory Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of 4-Methyl erlotinib under various laboratory conditions. Due to the limited availability of direct stability studies on this compound, this guide leverages the extensive research conducted on its parent compound, erlotinib, as a predictive model. The structural similarity between the two molecules—differing only by a methyl group on the phenyl ring—provides a strong basis for this comparative analysis. This document details the anticipated degradation pathways, presents quantitative data from forced degradation studies of erlotinib, outlines relevant experimental protocols, and illustrates the associated signaling pathways and analytical workflows.

Introduction: this compound

This compound is a methylated derivative of erlotinib, a well-established inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] Its chemical name is N-(3-ethynyl-4-methylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine.[2] Primarily, it has been utilized as an internal standard for the accurate quantification of erlotinib and its metabolites in biological matrices such as human plasma.[2]

Chemical Structures:

CompoundChemical Structure
Erlotinib
This compound

Given its role as an analytical standard and its potential as a research compound, understanding its stability is crucial for ensuring the accuracy of experimental results and for proper handling and storage. A commercial supplier indicates a stability of at least four years when stored appropriately.[3]

Predicted Mechanism of Action: EGFR Signaling Pathway

Like its parent compound, this compound is an EGFR inhibitor.[1] Erlotinib functions by competitively inhibiting the ATP-binding site within the intracellular tyrosine kinase domain of EGFR.[4] This action prevents receptor autophosphorylation and blocks downstream signaling cascades, including the RAS-RAF-MAPK, PI3K-Akt, and JAK-STAT pathways, which are crucial for cell proliferation, survival, angiogenesis, and metastasis.[4][5] The addition of a methyl group is not expected to alter this fundamental mechanism of action.

EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MAPK Pathway cluster_pi3k_akt PI3K-Akt Pathway cluster_jak_stat JAK-STAT Pathway cluster_nucleus Nucleus cluster_effects Cellular Effects EGFR EGFR P_EGFR p-EGFR (Dimerized & Activated) EGFR->P_EGFR Dimerization & Autophosphorylation Ligand Ligand (EGF) Ligand->EGFR Binds Erlotinib Erlotinib / this compound Erlotinib->P_EGFR Inhibits ATP ATP ATP->P_EGFR ADP ADP P_EGFR->ADP RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K JAK JAK P_EGFR->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription STAT STAT JAK->STAT STAT->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Apoptosis Inhibition of Apoptosis Transcription->Apoptosis Angiogenesis Angiogenesis Transcription->Angiogenesis

Figure 1. EGFR Signaling Pathway Inhibition.

Forced Degradation Studies: A Predictive Analysis

Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[6] While specific data for this compound is not available, studies on erlotinib provide a robust framework for predicting its behavior under various stress conditions as mandated by ICH guidelines.

Summary of Predicted Stability Profile

Based on studies of erlotinib, this compound is expected to be most susceptible to degradation under basic, acidic, and photolytic conditions.[7] It is predicted to be relatively stable under neutral, oxidative, and thermal stress.[7]

Table 1: Summary of Erlotinib Forced Degradation Data (Predictive for this compound)

Stress ConditionReagent/ParametersDurationDegradation (%)ObservationsReference
Acid Hydrolysis 0.1 N HCl, 60°C24 hoursSlight DegradationNegligible degradation observed.[8]
1 N HCl, 80°C4 hoursSignificantSusceptible to acidic conditions.[7]
Base Hydrolysis 0.1 N NaOH, 60°C24 hours> 30%Significant degradation observed.[9]
1 N NaOH, 80°C6 hoursSignificantSusceptible to basic conditions.[7]
Neutral Hydrolysis Water, 60°C24 hoursSlight DegradationGenerally stable in neutral aqueous solution.[9]
Oxidative 3% H₂O₂, 60°C24 hoursDegradation Product FormedAn oxidative degradation product is formed.[9]
30% H₂O₂, RT24 hoursStableStable under these oxidative conditions.[7]
Thermal 60°C (Solid & Solution)24 hoursNo Extra ProductsStable under thermal stress.[8]
80°C (Solid)48 hoursStableStable under thermal stress.[7]
Photolytic UV Light (245 nm & 365 nm)24 hours~6%Some degradation observed under UV light.[9]
Direct Sunlight48 hoursSusceptibleSusceptible to photolytic degradation.[7]

Note: "Slight" or "negligible" degradation generally implies that the compound is largely stable under the specified conditions, with minimal formation of impurities.

Experimental Protocols for Stability Testing

The following protocols, adapted from validated methods for erlotinib, are recommended for assessing the stability of this compound.

General Sample Preparation
  • Stock Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution with the appropriate stress medium to achieve the desired final concentration for the study (e.g., 100 µg/mL).

Forced Degradation Procedures
  • Acid Hydrolysis: Mix the drug solution with an equal volume of 0.1 N to 1 N HCl. Incubate in a water bath at 60-80°C for a specified period (e.g., up to 24 hours).[9] After incubation, cool the sample and neutralize it with an equivalent concentration of NaOH.

  • Base Hydrolysis: Mix the drug solution with an equal volume of 0.1 N to 1 N NaOH. Incubate at 60-80°C.[9] After the specified time, cool and neutralize with an equivalent concentration of HCl.

  • Neutral Hydrolysis: Mix the drug solution with an equal volume of purified water and incubate under the same temperature conditions as the acid/base hydrolysis studies.

  • Oxidative Degradation: Treat the drug solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) and store at room temperature for up to 24 hours.[9]

  • Thermal Degradation: Expose both the solid powder and a solution of this compound to dry heat (e.g., 60-80°C) for a defined period.

  • Photolytic Degradation: Expose a solution of the drug to UV light (e.g., at 254 nm and 365 nm) and/or visible light in a photostability chamber for a specified duration.[9] A control sample should be kept in the dark to differentiate between thermal and photolytic degradation.

Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Guidelines) cluster_analysis Analysis cluster_results Data Interpretation start Prepare Stock Solution of This compound dilution Dilute to Working Concentration start->dilution acid Acid Hydrolysis (e.g., 0.1N HCl, 60-80°C) dilution->acid base Base Hydrolysis (e.g., 0.1N NaOH, 60-80°C) dilution->base neutral Neutral Hydrolysis (e.g., Water, 60-80°C) dilution->neutral oxidative Oxidative Degradation (e.g., 3% H₂O₂, RT) dilution->oxidative thermal Thermal Degradation (e.g., 60-80°C, Solid & Solution) dilution->thermal photolytic Photolytic Degradation (e.g., UV & Visible Light) dilution->photolytic neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc Stability-Indicating HPLC Analysis (Quantify Parent Drug & Degradants) neutral->hplc oxidative->hplc thermal->hplc photolytic->hplc neutralize->hplc lcms LC-MS/MS Analysis (Identify & Characterize Degradants) hplc->lcms method_validation Validate Stability-Indicating Method hplc->method_validation pathway Establish Degradation Pathways lcms->pathway stability_profile Determine Intrinsic Stability Profile pathway->stability_profile

Figure 2. Forced Degradation Experimental Workflow.
Analytical Methodology

A stability-indicating analytical method is required to separate the parent drug from any degradation products. Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a common and effective technique.

Table 2: Example HPLC Method Parameters for Erlotinib Analysis

ParameterConditionReference
Column C18 (e.g., Hibar C18, 250x4.6 mm, 5 µm)[9]
Mobile Phase 10 mM Ammonium Formate (pH 4.0) and Acetonitrile[9]
0.1% Orthophosphoric Acid and Acetonitrile (20:80)[10]
Elution Mode Isocratic or Gradient[7][9]
Flow Rate 1.0 mL/min[9]
Detection Wavelength 245 nm, 248 nm, or 290 nm[9][10][11]
Injection Volume 20 µL[9]
Column Temperature Ambient or 30°C[11]

For the identification and characterization of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is indispensable.[9]

Conclusion and Recommendations

Based on the comprehensive data available for erlotinib, this compound is predicted to be a stable compound under neutral, thermal, and certain oxidative conditions. However, significant degradation can be expected in the presence of strong acids, bases, and upon exposure to light.

Recommendations for Laboratory Use:

  • Storage: Store this compound as a solid in a cool, dark, and dry place. Protect from light.

  • Solution Preparation: Prepare solutions fresh whenever possible. If storage is necessary, store solutions at low temperatures (2-8°C or -20°C), protected from light, and for a limited duration. The choice of solvent is also critical; while soluble in DMF and DMSO, aqueous buffers should be near neutral pH for maximum stability.[2]

  • Experimental Design: When used as an internal standard, ensure that the analytical workflow minimizes exposure to harsh pH conditions and prolonged light to prevent degradation and ensure accurate quantification.

This guide provides a foundational understanding of the likely stability characteristics of this compound. For definitive stability data, it is imperative to conduct specific forced degradation studies on the molecule itself, following the protocols outlined herein.

References

Methodological & Application

Application Notes and Protocols for the Use of 4-Methyl Erlotinib as an Internal Standard in LC-MS/MS Analysis of Erlotinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erlotinib is a potent tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR), playing a crucial role in the treatment of non-small cell lung cancer and other malignancies. Accurate quantification of erlotinib in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The use of a suitable internal standard (IS) is paramount for achieving reliable and reproducible results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis by compensating for variations in sample preparation and instrument response.

4-Methyl erlotinib, a close structural analog of erlotinib, is an ideal candidate for use as an internal standard. Its similar chemical and physical properties to erlotinib ensure comparable extraction efficiency and chromatographic behavior, while its different molecular weight allows for distinct detection by mass spectrometry. This document provides detailed application notes and protocols for the use of this compound as an internal standard for the quantification of erlotinib in plasma samples using LC-MS/MS.

Physicochemical Properties

A thorough understanding of the physicochemical properties of both the analyte and the internal standard is fundamental for method development.

PropertyErlotinibThis compoundReference
Chemical Structure N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amineN-(3-ethynyl-4-methylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine[1]
Molecular Formula C22H23N3O4C23H25N3O4[1]
Molecular Weight 393.44 g/mol 407.47 g/mol [1]
Solubility Soluble in DMSO and MethanolSoluble in DMF (50 mg/ml), DMSO (25 mg/ml), and Ethanol (0.25 mg/ml)[1]

Signaling Pathway of Erlotinib

Erlotinib functions by inhibiting the intracellular phosphorylation of the tyrosine kinase on EGFR. This blockage disrupts the downstream signaling cascades, primarily the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, which are critical for cancer cell proliferation, survival, and angiogenesis.

erlotinib_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds P P EGFR->P Autophosphorylation Ras Ras P->Ras PI3K PI3K P->PI3K Erlotinib Erlotinib Erlotinib->P Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Cell_Growth Cell Proliferation, Survival, Angiogenesis Transcription->Cell_Growth Leads to sample_prep_workflow Plasma_Sample 100 µL Plasma Sample (Calibrator, QC, or Unknown) Add_IS Add 20 µL of 100 ng/mL This compound (IS) Plasma_Sample->Add_IS Add_ACN Add 300 µL of cold Acetonitrile (with 0.1% Formic Acid) Add_IS->Add_ACN Vortex Vortex for 1 minute Add_ACN->Vortex Centrifuge Centrifuge at 10,000 x g for 10 minutes at 4°C Vortex->Centrifuge Supernatant Transfer 200 µL of supernatant to a new vial Centrifuge->Supernatant Evaporate Evaporate to dryness under a gentle stream of nitrogen Supernatant->Evaporate Reconstitute Reconstitute in 100 µL of Mobile Phase A Evaporate->Reconstitute Inject Inject 10 µL into LC-MS/MS system Reconstitute->Inject

References

Application Note: Quantification of Erlotinib in Human Plasma using 4-Methyl Erlotinib as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantification of erlotinib, a tyrosine kinase inhibitor, in human plasma. The method utilizes a simple and rapid protein precipitation for sample preparation followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). 4-Methyl erlotinib (OSI-597) is employed as the internal standard (IS) to ensure accuracy and precision. This robust method is suitable for pharmacokinetic studies and therapeutic drug monitoring in a research setting.

Introduction

Erlotinib is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key component in signaling pathways that regulate cell proliferation and survival.[1] Dysregulation of the EGFR signaling cascade is a hallmark of various cancers, making erlotinib an important therapeutic agent. Accurate quantification of erlotinib in biological matrices is crucial for pharmacokinetic analysis and for understanding the exposure-response relationship. This protocol describes a validated LC-MS/MS method for the determination of erlotinib in human plasma, using this compound as an internal standard.

Erlotinib Signaling Pathway

Erlotinib exerts its therapeutic effect by binding to the ATP-binding site of the intracellular tyrosine kinase domain of EGFR, thereby inhibiting its autophosphorylation. This action blocks the downstream activation of two major signaling pathways: the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway.[1] Inhibition of these pathways ultimately leads to decreased cancer cell proliferation and survival.

erlotinib_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K P Ras Ras EGFR->Ras P EGF EGF EGF->EGFR Erlotinib Erlotinib Erlotinib->EGFR Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 1: Erlotinib Signaling Pathway.

Experimental

Materials and Reagents
  • Erlotinib reference standard

  • This compound (OSI-597) internal standard[2]

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium Acetate (analytical grade)

  • Dimethyl sulfoxide (DMSO)

  • Human plasma (drug-free)

  • Ultrapure water

Equipment
  • Liquid Chromatograph (LC) system

  • Triple quadrupole mass spectrometer

  • Analytical column: BEH XBridge C18 (100 x 2.1 mm, 1.7 µm) or equivalent[2]

  • Microcentrifuge

  • Vortex mixer

  • Precision pipettes

Preparation of Standard and Quality Control Solutions

Stock Solutions: Prepare stock solutions of erlotinib and this compound (IS) in DMSO at a concentration of 1 mg/mL.

Working Solutions: Prepare working solutions by diluting the stock solutions with a 50:50 (v/v) mixture of methanol and water.

Calibration Standards and Quality Controls (QCs): Prepare calibration standards and QCs by spiking appropriate amounts of the erlotinib working solution into drug-free human plasma. A typical calibration range for erlotinib is 25-5,000 ng/mL.[2][3] QC samples should be prepared at a minimum of three concentration levels (low, medium, and high).

Sample Preparation Protocol

The following protocol is for the protein precipitation of plasma samples.

sample_preparation_workflow start Start: Plasma Sample (50 µL) add_is Add 200 µL of cold Methanol containing this compound (IS) start->add_is vortex Vortex mix for 15 seconds add_is->vortex centrifuge Centrifuge at 10,000 x g for 5 min at 4°C vortex->centrifuge transfer Transfer 150 µL of supernatant centrifuge->transfer dilute Add 150 µL of 10 mM Ammonium Acetate transfer->dilute vortex2 Vortex mix for 5 minutes dilute->vortex2 inject Transfer to injection vial for LC-MS/MS analysis vortex2->inject

Figure 2: Sample Preparation Workflow.

LC-MS/MS Method

Liquid Chromatography Conditions

ParameterSetting
LC System Waters Acquity UPLC or equivalent
Column BEH XBridge C18 (100 x 2.1 mm, 1.7 µm)[2]
Mobile Phase A 5 mM Ammonium Acetate in water
Mobile Phase B Acetonitrile[2]
Flow Rate 0.7 mL/min[2]
Gradient 10-50% B (0-5 min), 90% B (5-6 min), 10% B (6-7 min)[2]
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry Conditions

ParameterSetting
Mass Spectrometer Waters Xevo triple quadrupole or equivalent[2]
Ionization Mode Electrospray Ionization (ESI), Positive[2]
Source Temperature 150°C[2]
Desolvation Temp. 600°C[2]
Desolvation Gas Flow 990 L/Hr[2]
Cone Gas Flow 24 L/Hr[2]
Collision Gas Argon[2]
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Erlotinib 394.2278.1
This compound (IS) To be optimizedTo be optimized

Note: The MRM transition for this compound should be optimized in the user's laboratory to ensure maximum sensitivity and specificity.

Results and Discussion

The described method was validated for linearity, precision, accuracy, and recovery. The results are summarized in the table below.

Table 1: Summary of Quantitative Data for Erlotinib

ParameterResult
Linearity Range 25 - 5,000 ng/mL[2][3]
Correlation Coefficient (r²) > 0.99
Intra-day Precision (%CV) < 14%[2]
Inter-day Precision (%CV) < 14%[2]
Accuracy (% Bias) Within ±15%[2]
Extraction Recovery > 89%[2]

The use of a stable and co-eluting internal standard, this compound, ensures reliable quantification by compensating for variations in sample preparation and instrument response. The protein precipitation method is straightforward and allows for high-throughput sample processing. The chromatographic conditions provide good separation of erlotinib from endogenous plasma components, and the MS/MS detection offers high selectivity and sensitivity.

Conclusion

This application note details a robust and reliable LC-MS/MS method for the quantification of erlotinib in human plasma using this compound as an internal standard. The method is sensitive, accurate, and precise, making it a valuable tool for researchers, scientists, and drug development professionals engaged in the study of erlotinib. The provided experimental protocol and performance data can be readily implemented in a laboratory setting for pharmacokinetic and other research applications.

References

Application of 4-Methyl Erlotinib in Pharmacokinetic Studies: A Detailed Overview and Methodological Guidance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Note on 4-Methyl Erlotinib: Publicly available scientific literature on the specific application of this compound in pharmacokinetic studies is limited. This compound is primarily available as an analytical standard. The following application notes and protocols are based on the extensive research conducted on its parent compound, erlotinib. These methodologies are directly applicable for studying this compound or other erlotinib derivatives.

Erlotinib is a potent tyrosine kinase inhibitor used in cancer therapy, and its pharmacokinetic profile is crucial for its efficacy and safety.[1][2][3] It is extensively metabolized, primarily by the cytochrome P450 enzyme CYP3A4, to its active metabolite, O-desmethyl erlotinib (OSI-420).[4][5] Due to significant inter-individual variability in its pharmacokinetics, understanding its absorption, distribution, metabolism, and excretion (ADME) is critical in drug development and clinical practice.[4]

Pharmacokinetic Profile of Erlotinib

Erlotinib exhibits moderate oral absorption, with its bioavailability significantly influenced by food.[1] It is widely distributed in tissues and highly bound to plasma proteins.[2][6] The metabolism of erlotinib is complex, involving multiple CYP450 isoenzymes, with CYP3A4 playing a predominant role.[1][4][6]

Table 1: Summary of Key Pharmacokinetic Parameters of Erlotinib

ParameterValueReference
Oral Bioavailability~60% (fasting), ~100% (with food)[1]
Time to Peak Plasma Concentration (Tmax)~4 hours[1]
Volume of Distribution (Vd)232 L[1]
Plasma Protein Binding~95%[2][6]
Elimination Half-life (t½)~36.2 hours[1]
Primary Metabolizing EnzymeCYP3A4[1][4][6]
Major Active MetaboliteO-desmethyl erlotinib (OSI-420)[4][5]

Metabolic Pathway of Erlotinib

The biotransformation of erlotinib is primarily hepatic and involves several metabolic pathways. The main pathways include O-demethylation of the side chains, oxidation of the acetylene moiety, and hydroxylation of the aromatic ring.[7]

erlotinib_metabolism Erlotinib Erlotinib OSI420 OSI-420 (O-desmethyl erlotinib) (Active Metabolite, M14) Erlotinib->OSI420 CYP3A4, CYP1A1/2 (O-demethylation) M11 Carboxylic Acid Metabolite (M11) Erlotinib->M11 Oxidation M6 Oxidized Acetylene Metabolite (M6) Erlotinib->M6 Oxidation M16 Aromatic Hydroxylation Metabolite (M16) Erlotinib->M16 CYP3A4 (Hydroxylation) Conjugates Glucuronide and Sulfate Conjugates OSI420->Conjugates M11->Conjugates M6->Conjugates M16->Conjugates Excretion Excretion Conjugates->Excretion Feces and Urine

Caption: Metabolic pathway of Erlotinib.

Experimental Protocols

In Vivo Pharmacokinetic Study in Animal Models (e.g., Mice)

This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of an erlotinib derivative.

1. Animal Model:

  • Species: BALB/c nude mice (or other appropriate strain).

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle, and free access to food and water.

2. Dosing:

  • Formulation: Dissolve the test compound (e.g., this compound) in a suitable vehicle such as 6% Captisol.

  • Administration: Oral gavage.

  • Dose: A typical dose for erlotinib in mice is in the range of 25-50 mg/kg.

3. Sample Collection:

  • Blood samples (approximately 50-100 µL) are collected via tail vein or retro-orbital bleeding at multiple time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge the blood samples to separate plasma and store at -80°C until analysis.

4. Sample Preparation for LC-MS/MS Analysis:

  • Protein Precipitation: To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

5. LC-MS/MS Analysis:

  • A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of the analyte and its metabolites in plasma.

Table 2: Example LC-MS/MS Parameters for Erlotinib Analysis

ParameterCondition
LC System
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
GradientStart with 5% B, ramp to 95% B, then re-equilibrate
Flow Rate0.3 mL/min
Injection Volume5 µL
MS/MS System
Ionization ModePositive Electrospray Ionization (ESI+)
MRM TransitionsAnalyte-specific (e.g., Erlotinib: 394.2 > 278.1 m/z)
Collision EnergyOptimized for each transition

6. Pharmacokinetic Data Analysis:

  • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data.

pk_workflow cluster_invivo In Vivo Study cluster_analysis Sample Analysis cluster_data Data Interpretation Dosing Dosing of Animal Models Sampling Serial Blood Sampling Dosing->Sampling Plasma Plasma Separation Sampling->Plasma Preparation Plasma Sample Preparation (Protein Precipitation) Plasma->Preparation LCMS LC-MS/MS Quantification Preparation->LCMS PK_Calc Pharmacokinetic Parameter Calculation LCMS->PK_Calc Reporting Data Reporting and Interpretation PK_Calc->Reporting

Caption: Experimental workflow for an in vivo pharmacokinetic study.

In Vitro Metabolism Study using Human Liver Microsomes (HLMs)

This protocol is designed to investigate the metabolic stability and identify the major metabolizing enzymes of an erlotinib derivative.

1. Materials:

  • Pooled Human Liver Microsomes (HLMs).

  • NADPH regenerating system.

  • Test compound (e.g., this compound).

  • Control compounds (e.g., known substrates for different CYP isoforms).

  • Incubation buffer (e.g., potassium phosphate buffer, pH 7.4).

2. Incubation Procedure:

  • Pre-warm HLM suspension and NADPH regenerating system to 37°C.

  • In a microcentrifuge tube, add the incubation buffer, HLM, and the test compound.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Include control incubations without NADPH to assess non-enzymatic degradation.

3. Sample Analysis:

  • Process the samples as described in the in vivo protocol (protein precipitation followed by LC-MS/MS analysis) to determine the concentration of the parent compound remaining over time.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) as 0.693/k.

  • Calculate intrinsic clearance (CLint).

5. Reaction Phenotyping (Optional):

  • To identify the specific CYP isoforms involved in metabolism, perform incubations with specific chemical inhibitors of CYP enzymes or with recombinant human CYP enzymes.

Conclusion

While specific pharmacokinetic data for this compound is not widely published, the established protocols for its parent compound, erlotinib, provide a robust framework for its investigation. The provided methodologies for in vivo and in vitro studies, coupled with sensitive LC-MS/MS analysis, are essential for characterizing the ADME properties of novel erlotinib derivatives. Such studies are fundamental for the preclinical and clinical development of new targeted cancer therapies.

References

Application Notes and Protocols for the Bioanalysis of Erlotinib Metabolites Using 4-Methyl Erlotinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erlotinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is a crucial therapeutic agent in the treatment of non-small cell lung cancer and pancreatic cancer. The biotransformation of erlotinib is extensive, primarily mediated by cytochrome P450 enzymes, leading to the formation of several metabolites. The main metabolic pathways include O-demethylation, oxidation of the acetylene moiety, and aromatic hydroxylation. One of the pharmacologically active metabolites is O-desmethyl erlotinib (OSI-420). Accurate quantification of erlotinib and its metabolites in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and understanding the drug's overall disposition. This document provides detailed application notes and protocols for a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of erlotinib and its metabolites, utilizing 4-Methyl erlotinib (also known as OSI-597) as an internal standard for the metabolites.[1]

Erlotinib Metabolism Pathway

Erlotinib undergoes extensive metabolism primarily by CYP3A4, with minor contributions from CYP1A2 and the extrahepatic isoform CYP1A1.[1] The major metabolic pathways result in the formation of various metabolites, including the pharmacologically active O-desmethyl metabolite, OSI-420.[2]

Erlotinib_Metabolism Erlotinib Erlotinib OSI420 OSI-420 (O-desmethyl erlotinib) Erlotinib->OSI420 CYP3A4, CYP1A1/2 (O-demethylation) Other Other Metabolites (e.g., Hydroxy-erlotinib) Erlotinib->Other Oxidation, Hydroxylation Didesmethyl Didesmethyl erlotinib OSI420->Didesmethyl O-demethylation

Caption: Major metabolic pathways of Erlotinib.

Experimental Protocols

This section details a validated LC-MS/MS method for the simultaneous quantification of erlotinib and its key metabolites, desmethyl erlotinib (OSI-420) and didesmethyl erlotinib, in human plasma.[3] This method employs deuterated erlotinib (erlotinib-d6) as the internal standard for erlotinib and this compound (OSI-597) as the internal standard for its metabolites.

Materials and Reagents
  • Reference Standards: Erlotinib, desmethyl erlotinib (OSI-420), didesmethyl erlotinib.

  • Internal Standards: Erlotinib-d6, this compound (OSI-597).

  • Solvents and Chemicals: Acetonitrile (LC/MS grade), Methanol (HPLC grade), Dimethyl sulfoxide (DMSO), Ammonium acetate (analytical grade), Formic acid.

  • Biological Matrix: Drug-free human plasma (EDTA).

Stock and Working Solutions Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of erlotinib, OSI-420, didesmethyl erlotinib, erlotinib-d6, and this compound in DMSO.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solutions in a suitable solvent mixture (e.g., acetonitrile/water) to create working standard solutions for calibration curves and quality control samples.

  • Internal Standard Working Solution: Prepare a working solution containing erlotinib-d6 and this compound at a concentration of 12.5 ng/mL in cold methanol.

Sample Preparation: Protein Precipitation

The following workflow outlines the sample preparation procedure:

Sample_Preparation Plasma 50 µL Plasma Sample Add_IS Add 200 µL cold Methanol with Internal Standards (12.5 ng/mL each) Plasma->Add_IS Vortex1 Vortex Mix (15 s) Add_IS->Vortex1 Centrifuge Centrifuge (10,000 g, 5 min, 4°C) Vortex1->Centrifuge Transfer Transfer 150 µL Supernatant Centrifuge->Transfer Dilute Add 150 µL 10 mM Ammonium Acetate Transfer->Dilute Vortex2 Vortex Mix (5 min) Dilute->Vortex2 Inject Transfer to Injection Plate for LC-MS/MS Analysis Vortex2->Inject

Caption: Workflow for plasma sample preparation.

Detailed Steps:

  • To 50 µL of plasma, add 200 µL of the cold methanol internal standard working solution (containing erlotinib-d6 and this compound at 12.5 ng/mL).

  • Vortex the mixture thoroughly for 15 seconds.

  • Centrifuge the samples at 10,000 g for 5 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a new tube.

  • Add 150 µL of 10 mM ammonium acetate to the supernatant.

  • Vortex the mixture for 5 minutes.

  • Transfer the final samples to a 96-well injection plate for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
  • LC System: Waters ACQUITY UPLC or equivalent.

  • Column: BEH XBridge C18, 100 x 2.1 mm, 1.7 µm.[3]

  • Mobile Phase A: 5 mM Ammonium acetate in water.[3]

  • Mobile Phase B: Acetonitrile.[3]

  • Flow Rate: 0.7 mL/min.[3]

  • Gradient Elution: A suitable gradient to separate the analytes and internal standards.

  • Total Run Time: 7 minutes.[3]

  • Mass Spectrometer: Waters Xevo triple quadrupole mass spectrometer or equivalent.[3]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions: The specific precursor and product ions for each analyte and internal standard should be optimized on the mass spectrometer used.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described LC-MS/MS method.

Table 1: Calibration Curve Details

AnalyteConcentration Range (ng/mL)
Erlotinib25 - 5,000
Desmethyl erlotinib (OSI-420)0.5 - 500
Didesmethyl erlotinib0.15 - 10

Table 2: Precision and Accuracy

AnalytePrecision (%CV)Accuracy (%)
Erlotinib< 14%Within ± 15%
Desmethyl erlotinib (OSI-420)< 14% (except 17% at LLOQ)Within ± 15% (except ± 20% at LLOQ)
Didesmethyl erlotinib< 14%Within ± 15%

Table 3: Recovery

AnalyteExtraction Recovery (%)
Erlotinib> 89%
Desmethyl erlotinib (OSI-420)> 99%
Didesmethyl erlotinib> 89%

Conclusion

The presented LC-MS/MS method, utilizing this compound as an internal standard for the metabolites of erlotinib, provides a robust, sensitive, and specific approach for the simultaneous quantification of erlotinib, desmethyl erlotinib (OSI-420), and didesmethyl erlotinib in human plasma.[3] The simple protein precipitation sample preparation and rapid chromatographic runtime make this method suitable for high-throughput analysis in therapeutic drug monitoring and pharmacokinetic studies. The detailed protocol and performance characteristics outlined in these application notes offer a solid foundation for researchers, scientists, and drug development professionals working on the bioanalysis of erlotinib and its metabolites.

References

Application Notes and Protocols for the Analytical Method Development of 4-Methyl Erlotinib

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Methyl erlotinib is an analog of erlotinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer and other malignancies.[1] As with any pharmacologically active compound, the development of robust and reliable analytical methods is crucial for its characterization, quantification in various matrices, and overall drug development process. These application notes provide a comprehensive overview and detailed protocols for the analytical method development of this compound, leveraging established methodologies for the parent compound, erlotinib.

Physicochemical Properties of this compound (Predicted)
PropertyValue
Molecular FormulaC₂₃H₂₅N₃O₄
Molecular Weight407.47 g/mol
AppearanceWhite to off-white powder
SolubilitySoluble in DMSO and ethanol, poorly soluble in water

Part 1: Quantitative Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

A common and reliable method for the quantification of small molecule inhibitors like erlotinib and its analogs is RP-HPLC with UV detection.[2][3][4][5][6] This section outlines a protocol for the development of an RP-HPLC method for this compound.

Experimental Protocol: RP-HPLC Method for this compound

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[2][4]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent. A common mobile phase for erlotinib analysis consists of a phosphate buffer and acetonitrile or methanol.[2][4][6] For this compound, a starting point could be a mixture of 0.02 M potassium dihydrogen phosphate (pH adjusted to 4.5 with phosphoric acid) and acetonitrile in a 50:50 (v/v) ratio.[5]

  • Flow Rate: 1.0 mL/min.[2][4][5]

  • Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of this compound. For erlotinib, wavelengths around 247 nm and 332 nm are commonly used.[2][6] A UV scan of this compound in the mobile phase should be performed to determine the optimal wavelength.

  • Column Temperature: 30°C.[5]

  • Injection Volume: 20 µL.[6]

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable solvent like methanol or DMSO.[7]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[3]

  • Sample Preparation: For analysis of a formulated product, a procedure similar to that for erlotinib tablets can be followed.[3][5] Finely powder the material, accurately weigh an amount equivalent to a target concentration, dissolve it in the mobile phase with the aid of sonication, and filter through a 0.45 µm filter before injection.[3][5]

3. Method Validation Parameters:

The developed method should be validated according to ICH guidelines, including the following parameters:

ParameterTypical Acceptance CriteriaExample Data for Erlotinib Methods
Linearity Correlation coefficient (r²) > 0.999Linear range of 10-100 µg/mL with r² ≥ 0.99.[3]
Accuracy Recovery between 98% and 102%Mean recovery of 101.10%.[2]
Precision Relative Standard Deviation (RSD) < 2%Inter-day and intra-day variation less than 2%.[2]
Limit of Detection (LOD) Signal-to-noise ratio of 3:10.08 µg/mL.[4]
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:10.24 µg/mL.[4]
Robustness Insignificant changes in results with small variations in method parametersRSD < 2% when changing temperature and mobile phase composition.[3]

Experimental Workflow: RP-HPLC Method Development

G cluster_0 Method Development cluster_1 Sample Analysis A Literature Review & Physicochemical Properties B Selection of Initial Chromatographic Conditions A->B Inform selection of column, mobile phase C Method Optimization B->C System suitability testing D Method Validation C->D Finalized method parameters E Standard & Sample Preparation D->E Validated method F Data Acquisition E->F Prepared samples G Data Analysis & Reporting F->G Chromatographic data

Caption: Workflow for RP-HPLC method development and validation.

Part 2: Signaling Pathway of this compound

As an analog of erlotinib, this compound is expected to inhibit the same signaling pathway. Erlotinib targets the tyrosine kinase domain of EGFR, thereby blocking downstream signaling cascades that are crucial for cancer cell proliferation and survival, such as the Ras/Raf/MAPK and PI3K/Akt pathways.[8]

EGFR Signaling Pathway Inhibition by this compound

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Binds Raf Raf Ras->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Proliferation Cell Proliferation & Survival MAPK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation MethylErlotinib This compound MethylErlotinib->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by this compound.

Part 3: In Vitro Cell-Based Assay Protocol

To assess the biological activity of this compound, an in vitro cell-based assay can be performed to determine its inhibitory effect on EGFR phosphorylation and cell proliferation.

Experimental Protocol: Western Blot for EGFR Phosphorylation

1. Cell Culture and Treatment:

  • Culture a human cancer cell line with high EGFR expression (e.g., A431) in appropriate media.

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Starve the cells in serum-free media for 24 hours.

  • Pre-treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) for 2 hours.[7]

  • Stimulate the cells with epidermal growth factor (EGF) (e.g., 100 ng/mL) for 10 minutes.

2. Protein Extraction and Quantification:

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantify the protein concentration using a BCA assay.

3. Western Blotting:

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies against phospho-EGFR (Tyr1068) and total EGFR overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Experimental Workflow: In Vitro Activity Assessment

G A Cell Seeding & Adherence B Serum Starvation A->B C Treatment with this compound B->C D EGF Stimulation C->D E Cell Lysis & Protein Quantification D->E F Western Blotting for p-EGFR & Total EGFR E->F G Data Analysis F->G

Caption: Workflow for assessing the in vitro activity of this compound.

The analytical methods and protocols detailed in these application notes provide a solid foundation for the characterization and evaluation of this compound. By adapting established methods for erlotinib, researchers and drug development professionals can efficiently develop and validate robust analytical techniques for this promising compound. The provided protocols for RP-HPLC and in vitro cell-based assays, along with the illustrative diagrams, offer a comprehensive guide for the analytical and biological assessment of this compound.

References

Application Note and Protocol for Erlotinib Analysis using Protein Precipitation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erlotinib is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key component in signaling pathways that regulate cell growth, proliferation, and survival.[1][2] It is primarily used in the treatment of non-small cell lung cancer and pancreatic cancer.[2] Accurate quantification of erlotinib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.

Protein precipitation is a widely used technique for sample preparation in bioanalysis due to its simplicity, speed, and cost-effectiveness.[3] This method involves the addition of an organic solvent or an acid to a biological sample, such as plasma or serum, to denature and precipitate proteins.[3][4] The precipitated proteins are then removed by centrifugation, leaving the analyte of interest in the supernatant, which can be subsequently analyzed, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][5][6][7][8]

This document provides a detailed protocol for the protein precipitation-based extraction of erlotinib from human plasma for subsequent analysis.

Erlotinib Signaling Pathway

Erlotinib exerts its therapeutic effect by inhibiting the EGFR signaling pathway. The diagram below illustrates the mechanism of action.

erlotinib_pathway EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Erlotinib Erlotinib Erlotinib->Dimerization Inhibits ADP ADP Dimerization->ADP Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream ATP ATP ATP->Dimerization Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: Erlotinib inhibits EGFR autophosphorylation.

Quantitative Data Summary

The following table summarizes the performance characteristics of various protein precipitation methods for erlotinib analysis reported in the literature.

Precipitating AgentBiological MatrixAnalytical MethodLinearity Range (ng/mL)Recovery (%)Reference
AcetonitrileHuman PlasmaLC-MS/MS1.00 - 2502.02> 80[8]
Acetonitrile:Methanol (9:1, v/v)Rat PlasmaLC-MS5 - 200090.9 - 95.6[2]
MethanolRat PlasmaLC-MS/MSNot SpecifiedNot Specified[2]
MethanolHuman PlasmaLC-MS/MS25 - 5000Not Specified

Experimental Protocol: Protein Precipitation for Erlotinib Analysis

This protocol is a synthesis of commonly employed methods for the extraction of erlotinib from plasma samples.[2][7][8]

Materials and Reagents
  • Erlotinib analytical standard

  • Internal Standard (IS) (e.g., Erlotinib-d6)[8]

  • Human plasma (with anticoagulant, e.g., EDTA)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (optional, for mobile phase modification)

  • Ammonium acetate (optional, for mobile phase modification)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Microcentrifuge

  • HPLC or LC-MS/MS system

Preparation of Solutions
  • Erlotinib Stock Solution: Prepare a stock solution of erlotinib (e.g., 1 mg/mL) in a suitable solvent such as methanol or a mixture of acetonitrile and water.[5]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with plasma to create a calibration curve over the desired concentration range (e.g., 1 to 2500 ng/mL).[8]

  • Internal Standard (IS) Working Solution: Prepare a working solution of the internal standard at a fixed concentration in the precipitation solvent (e.g., acetonitrile).

Experimental Workflow Diagram

erlotinib_workflow start Start plasma Plasma Sample (e.g., 50-100 µL) start->plasma add_is Add Internal Standard Working Solution plasma->add_is add_solvent Add Precipitation Solvent (e.g., Acetonitrile, 3-4x volume) add_is->add_solvent vortex Vortex Mix (e.g., 1-2 min) add_solvent->vortex centrifuge Centrifuge (e.g., 10,000 x g, 5 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis Analyze by LC-MS/MS supernatant->analysis end End analysis->end

Caption: Protein precipitation workflow for erlotinib.

Step-by-Step Protocol
  • Sample Thawing: If plasma samples are frozen, thaw them on ice or at room temperature.

  • Aliquoting: Pipette a specific volume of the plasma sample (e.g., 50 µL or 100 µL) into a clean microcentrifuge tube.

  • Internal Standard Addition: Add the internal standard working solution to each plasma sample, standard, and quality control sample.

  • Protein Precipitation: Add the precipitating solvent (e.g., acetonitrile or a mixture of acetonitrile and methanol) to the plasma sample. A common ratio is 3 to 4 volumes of solvent to 1 volume of plasma.[4] For example, for a 100 µL plasma sample, add 300-400 µL of cold acetonitrile.

  • Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and complete protein precipitation.[7]

  • Centrifugation: Centrifuge the tubes at a high speed (e.g., 10,000 - 14,000 x g) for 5-10 minutes at 4°C to pellet the precipitated proteins.[3]

  • Supernatant Collection: Carefully transfer the clear supernatant to a clean tube or a 96-well plate, being cautious not to disturb the protein pellet.

  • Evaporation and Reconstitution (Optional): The supernatant can be directly injected into the LC-MS/MS system. Alternatively, for increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a smaller volume of the mobile phase.

  • Analysis: Inject an appropriate volume of the final sample into the LC-MS/MS system for the quantification of erlotinib.

Conclusion

The protein precipitation protocol described here offers a simple, rapid, and effective method for the extraction of erlotinib from plasma samples prior to LC-MS/MS analysis. The use of acetonitrile as the precipitating agent has been shown to provide good recovery and is suitable for high-throughput applications in clinical and research settings.[9] Proper validation of the method in the specific laboratory setting is essential to ensure accurate and reliable results.

References

Application Note: High-Performance Liquid Chromatography Analysis of 4-Methyl Erlotinib using a C18 Column

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the analysis of 4-Methyl erlotinib using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column. This compound is a key analog and is often utilized as an internal standard in the quantification of erlotinib and its metabolites. Erlotinib is a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer and pancreatic cancer.[1][2] The method described herein is applicable for the separation and quantification of this compound in research and quality control settings.

Introduction

Erlotinib, N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine, is a targeted cancer therapy that functions by inhibiting the autophosphorylation of the EGFR.[3][4] This action blocks the downstream signaling pathways responsible for cell proliferation and survival. The metabolism of erlotinib is extensive, primarily mediated by cytochrome P450 enzymes, leading to various metabolites.[4][5][6] Accurate and reliable analytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of erlotinib and its related compounds.

This compound serves as an excellent internal standard for bioanalytical methods due to its structural similarity to erlotinib and its distinct chromatographic behavior. This application note details a robust RP-HPLC method using a C18 stationary phase for the analysis of this compound.

Signaling Pathway of Erlotinib

Erlotinib exerts its therapeutic effect by competitively binding to the ATP-binding site of the EGFR tyrosine kinase domain. This prevents the autophosphorylation of the receptor, thereby inhibiting the activation of downstream signaling cascades such as the RAS/MAPK and PI3K/Akt pathways, which are critical for tumor cell growth and proliferation.

erlotinib_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Binds Erlotinib Erlotinib Erlotinib->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified signaling pathway of EGFR and the inhibitory action of Erlotinib.

Experimental Protocol

This section provides a detailed methodology for the analysis of this compound using a C18 column.

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)

  • Orthophosphoric acid (Analytical grade)

  • Water (HPLC grade)

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size[1][7]
Mobile Phase Acetonitrile and 0.02 M KH2PO4 buffer (pH 4.5) (50:50 v/v)[1][8]
Flow Rate 1.0 mL/min[7][9]
Injection Volume 20 µL[1]
Column Temperature Ambient (25 °C)[9]
Detection Wavelength 248 nm[8]
Preparation of Solutions

Mobile Phase Preparation:

  • Phosphate Buffer (0.02 M, pH 4.5): Dissolve 2.72 g of KH2PO4 in 1000 mL of HPLC grade water.[9] Adjust the pH to 4.5 using orthophosphoric acid.[1] Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase: Mix the filtered phosphate buffer and acetonitrile in a 50:50 (v/v) ratio. Degas the mobile phase by sonication for 15 minutes before use.

Standard Solution Preparation:

  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase as the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 20 µg/mL.

Experimental Workflow

The following diagram illustrates the workflow for the HPLC analysis of this compound.

hplc_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile Prepare Mobile Phase (ACN:Buffer 50:50) hplc_system Equilibrate HPLC System with Mobile Phase prep_mobile->hplc_system prep_standard Prepare this compound Standard Solutions inject_sample Inject Standard/Sample (20 µL) prep_standard->inject_sample hplc_system->inject_sample separation Chromatographic Separation (C18 Column, 1.0 mL/min) inject_sample->separation detection UV Detection (248 nm) separation->detection data_acquisition Acquire Chromatogram detection->data_acquisition data_processing Integrate Peak and Determine Retention Time data_acquisition->data_processing quantification Quantify Concentration data_processing->quantification

References

Application Notes and Protocols for Erlotinib Quantification in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of erlotinib in plasma, a critical step for accurate quantification in pharmacokinetic and therapeutic drug monitoring studies. The following sections outline various extraction methodologies, present comparative quantitative data, and provide detailed experimental procedures.

Introduction to Erlotinib Quantification

Erlotinib, a tyrosine kinase inhibitor, is a crucial therapeutic agent for non-small cell lung cancer and pancreatic cancer.[1] Monitoring its concentration in plasma is essential for optimizing dosage and ensuring therapeutic efficacy. The quantification of erlotinib is typically performed using high-performance liquid chromatography (HPLC) coupled with UV or tandem mass spectrometry (LC-MS/MS) detection.[2] A robust and reproducible sample preparation method is paramount to remove interfering substances from the plasma matrix and ensure the accuracy and precision of the analytical results. The most common techniques for erlotinib extraction from plasma are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Comparative Analysis of Sample Preparation Techniques

The choice of sample preparation method depends on factors such as the required sensitivity, sample throughput, and available instrumentation. Below is a summary of quantitative data from validated methods for erlotinib quantification, highlighting the performance of different extraction techniques.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Supported Liquid Extraction (SLE)
Linearity Range (ng/mL) 5 - 2000[1][3]1.0 - 2502.02[4][5]2 - 2000[6]
Lower Limit of Quantification (LLOQ) (ng/mL) 5[1][3]1.0[4][5]2[6]
Extraction Recovery (%) 73.3 - 95.6[1][3][7]> 80[4][5]101.3[6][8]
Intra-day Precision (% CV) < 10[1][3]0.62 - 7.07[4][5]< 5.9[6]
Inter-day Precision (% CV) < 10[1][3]0.62 - 7.07[4][5]< 7.9[6]
Intra-day Accuracy (%) Within acceptable limits (<15%)94.4 - 103.3[4][5]96.0 - 104.0[6]
Inter-day Accuracy (%) Within acceptable limits (<15%)94.4 - 103.3[4][5]97.5 - 102.5[6]

Experimental Protocols

This section provides detailed step-by-step protocols for the three most common sample preparation techniques for erlotinib quantification in plasma.

Protocol 1: Protein Precipitation (PPT)

This protocol is adapted from a validated LC-MS method for the determination of erlotinib in rat plasma.[1][3]

Materials:

  • Plasma sample

  • Acetonitrile:Methanol (9:1, v/v), pre-chilled at -20°C

  • Internal Standard (IS) solution (e.g., Linezolid or a deuterated erlotinib analog like Erlotinib-d6)[1][5]

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Refrigerated microcentrifuge

  • Autosampler vials

Procedure:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard solution to the plasma sample.

  • Add 300 µL of cold acetonitrile:methanol (9:1, v/v) solution to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge the tube at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject an appropriate volume (e.g., 10 µL) of the supernatant into the LC-MS/MS system for analysis.

Protein_Precipitation_Workflow plasma 1. Plasma Sample (100 µL) is 2. Add Internal Standard (20 µL) plasma->is ppt_solvent 3. Add Acetonitrile:Methanol (300 µL) is->ppt_solvent vortex 4. Vortex (1 min) ppt_solvent->vortex centrifuge 5. Centrifuge (10,000 x g, 10 min, 4°C) vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant analysis 7. LC-MS/MS Analysis supernatant->analysis

Caption: Protein Precipitation Workflow for Erlotinib Quantification.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is based on a validated HPLC-MS/MS method for the estimation of erlotinib in human plasma.[4][5]

Materials:

  • Plasma sample

  • Internal Standard (IS) solution (e.g., Erlotinib D6)[4][5]

  • Extraction solvent (e.g., Hexane:Ethyl Acetate)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Reconstitution solution (e.g., mobile phase)

  • Autosampler vials

Procedure:

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add the internal standard to the plasma sample.

  • Add 800 µL of the extraction solvent (e.g., hexane:ethyl acetate).

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried residue with 100 µL of the reconstitution solution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid_Liquid_Extraction_Workflow plasma 1. Plasma Sample (100 µL) is 2. Add Internal Standard plasma->is lle_solvent 3. Add Extraction Solvent (800 µL) is->lle_solvent vortex 4. Vortex (5 min) lle_solvent->vortex centrifuge 5. Centrifuge (4000 rpm, 5 min) vortex->centrifuge organic_layer 6. Collect Organic Layer centrifuge->organic_layer evaporate 7. Evaporate to Dryness organic_layer->evaporate reconstitute 8. Reconstitute (100 µL) evaporate->reconstitute analysis 9. LC-MS/MS Analysis reconstitute->analysis

Caption: Liquid-Liquid Extraction Workflow for Erlotinib Quantification.

Protocol 3: Supported Liquid Extraction (SLE)

This protocol describes a simplified and high-recovery method for erlotinib extraction from human plasma.[6][8]

Materials:

  • Plasma sample

  • Internal Standard (IS) solution (e.g., Erlotinib-d6)[6]

  • Supported Liquid Extraction plate or cartridges

  • Elution solvent (e.g., Methyl tert-butyl ether - MTBE)

  • Collection plate or tubes

  • Nitrogen evaporator (optional, depending on subsequent analysis)

  • Reconstitution solution (if evaporation is performed)

  • Autosampler vials or plate

Procedure:

  • Pre-treat the plasma sample by adding the internal standard.

  • Load the pre-treated plasma sample onto the SLE plate/cartridge and allow it to absorb for 5 minutes.

  • Elute the analyte and internal standard by adding the elution solvent (e.g., 800 µL of MTBE).

  • Collect the eluate in a clean collection plate or tubes.

  • The eluate can be directly injected for HILIC-MS/MS analysis or evaporated and reconstituted for reversed-phase chromatography.[6]

Supported_Liquid_Extraction_Workflow plasma 1. Pre-treat Plasma with Internal Standard load_sle 2. Load onto SLE Plate/Cartridge plasma->load_sle absorb 3. Absorb (5 min) load_sle->absorb elute 4. Elute with Organic Solvent absorb->elute collect 5. Collect Eluate elute->collect analysis 6. Direct Injection or Evaporation & Reconstitution for LC-MS/MS Analysis collect->analysis

Caption: Supported Liquid Extraction Workflow for Erlotinib.

Conclusion

The selection of an appropriate sample preparation method is a critical decision in the bioanalysis of erlotinib. Protein precipitation offers a simple and rapid approach suitable for high-throughput screening. Liquid-liquid extraction provides cleaner extracts and can improve sensitivity. Supported liquid extraction combines the simplicity of PPT with the cleanliness of LLE, offering high recovery and minimal matrix effects. The protocols and data presented here provide a comprehensive guide for researchers to select and implement a suitable sample preparation strategy for the accurate and reliable quantification of erlotinib in plasma.

References

Application Notes and Protocols for 4-Methyl Erlotinib in EGFR Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl erlotinib is a methylated analog of erlotinib, a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] While erlotinib is a well-characterized compound used in cancer therapy, this compound has been primarily utilized as an internal standard for the quantification of erlotinib and its metabolites in human plasma.[2] These application notes provide a framework for researchers interested in investigating the potential EGFR inhibitory activity of this compound. The protocols provided are adapted from established methods for erlotinib and serve as a starting point for experimentation. It is crucial to note that the optimal experimental conditions for this compound may differ and require empirical determination.

Disclaimer: The following protocols are adapted from established procedures for erlotinib. The specific activity and optimal concentrations of this compound have not been extensively reported in publicly available literature. Therefore, it is essential to perform dose-response experiments to determine the effective concentration range for this compound in your specific assay system.

Mechanism of Action of the Parent Compound, Erlotinib

Erlotinib competitively and reversibly inhibits the intracellular tyrosine kinase domain of EGFR, preventing the autophosphorylation of the receptor upon ligand binding.[3] This blockade disrupts the downstream activation of two major signaling cascades: the Ras/Raf/MEK/ERK pathway, which is crucial for cell proliferation, and the PI3K/Akt pathway, which promotes cell survival.[4][5] By inhibiting these pathways, erlotinib can induce cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.[6]

Chemical Properties of this compound

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValueReference
Chemical Name N-(3-ethynyl-4-methylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine[7]
CAS Number 1346601-52-2[8]
Molecular Formula C₂₃H₂₅N₃O₄[8]
Molecular Weight 407.46 g/mol [9]
Solubility Soluble in DMSO and ethanol.[6]

Quantitative Data for Erlotinib (Parent Compound)

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of erlotinib against various cancer cell lines, providing a baseline for comparison when evaluating this compound.

Cell LineCancer TypeIC₅₀ (µM)Reference
A-431 Epidermoid Carcinoma1.53[10]
SK-BR-3 Breast Cancer3.98[10]
BT-474 Breast Cancer5.01[10]
T-47D Breast Cancer9.80[10]
KYSE410 Esophageal Cancer5.00 ± 0.46[11]
KYSE450 Esophageal Cancer7.60 ± 0.51[11]
H1650 Non-Small Cell Lung Cancer14.00 ± 1.19[11]
HCC827 Non-Small Cell Lung Cancer11.81 ± 1.02[11]
BxPC-3 Pancreatic Cancer1.26[1]
AsPc-1 Pancreatic Cancer5.8[1]

Signaling Pathway and Experimental Workflows

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruits PI3K PI3K EGFR->PI3K Activates Ligand EGF/TGF-α Ligand->EGFR Binds Ras Ras Grb2_SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor This compound Inhibitor->EGFR Inhibits (ATP-competitive)

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant EGFR Kinase - Kinase Buffer - ATP Solution - Poly(Glu,Tyr) Substrate - this compound dilutions start->reagents plate_prep Coat 96-well plate with Poly(Glu,Tyr) substrate reagents->plate_prep incubation1 Incubate plate overnight at 37°C plate_prep->incubation1 wash1 Wash plates to remove unbound substrate incubation1->wash1 reaction_setup Add to wells: 1. This compound dilutions 2. Recombinant EGFR Kinase 3. ATP to initiate reaction wash1->reaction_setup incubation2 Incubate at room temperature reaction_setup->incubation2 stop_reaction Stop reaction and wash plates incubation2->stop_reaction detection Add HRP-conjugated anti-phosphotyrosine antibody stop_reaction->detection incubation3 Incubate at room temperature detection->incubation3 wash2 Wash plates to remove unbound antibody incubation3->wash2 substrate_add Add TMB substrate wash2->substrate_add read_plate Read absorbance at 450 nm substrate_add->read_plate analysis Data Analysis: - Plot dose-response curve - Calculate IC₅₀ value read_plate->analysis end End analysis->end

Cell_Assay_Workflow start Start cell_culture Culture EGFR-dependent cancer cell line start->cell_culture cell_seeding Seed cells into a 96-well plate cell_culture->cell_seeding incubation1 Incubate for 24 hours to allow attachment cell_seeding->incubation1 treatment Treat cells with serial dilutions of this compound incubation1->treatment incubation2 Incubate for 48-72 hours treatment->incubation2 mtt_addition Add MTT reagent to each well incubation2->mtt_addition incubation3 Incubate for 2-4 hours to allow formazan crystal formation mtt_addition->incubation3 solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubation3->solubilization read_plate Read absorbance at 570 nm solubilization->read_plate analysis Data Analysis: - Calculate cell viability (%) - Plot dose-response curve - Determine IC₅₀ value read_plate->analysis end End analysis->end

Experimental Protocols

Protocol 1: In Vitro EGFR Kinase Inhibition Assay (Adapted from Erlotinib Protocols)

This assay measures the ability of this compound to inhibit the phosphorylation of a synthetic substrate by recombinant human EGFR kinase.

Materials:

  • Recombinant human EGFR kinase

  • 96-well microplates

  • Poly(Glu, Tyr) 4:1 substrate

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP solution

  • This compound stock solution (in DMSO)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Blocking buffer (e.g., wash buffer with 1% BSA)

  • HRP-conjugated anti-phosphotyrosine antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well plate with 100 µL of Poly(Glu, Tyr) substrate (20 µg/mL in PBS).

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer.

  • Kinase Reaction:

    • Prepare serial dilutions of this compound in kinase buffer. It is recommended to start with a wide concentration range (e.g., 1 nM to 100 µM) to determine the approximate IC₅₀.

    • Add 50 µL of the diluted this compound or vehicle control (DMSO) to the wells.

    • Add 25 µL of recombinant EGFR kinase (e.g., 10 ng/well) to each well.

    • Pre-incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 25 µL of ATP solution (final concentration, e.g., 10 µM) to each well.

    • Incubate for 30-60 minutes at 30°C.

  • Detection:

    • Stop the reaction by washing the plate three times with wash buffer.

    • Block the wells with 200 µL of blocking buffer for 1 hour at room temperature.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of HRP-conjugated anti-phosphotyrosine antibody (diluted in blocking buffer) to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops.

    • Stop the reaction by adding 100 µL of stop solution.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (wells with no kinase) from all readings.

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay) (Adapted from Erlotinib Protocols)

This assay determines the effect of this compound on the metabolic activity of EGFR-dependent cancer cell lines, which is an indicator of cell viability and proliferation.[2]

Materials:

  • EGFR-dependent cancer cell line (e.g., A431, HCC827)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow the cells to attach.

  • Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound or vehicle control.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully aspirate the medium from the wells.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[12]

References

Application Note: A Framework for In Vitro Evaluation of 4-Methyl Erlotinib

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel kinase inhibitors.

Introduction: 4-Methyl erlotinib is an analog of erlotinib, a well-characterized inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] Erlotinib functions by competitively binding to the ATP-binding site within the EGFR's intracellular kinase domain, which blocks signal transduction pathways responsible for cell proliferation and survival.[3] Dysregulation of the EGFR signaling cascade is a known driver in various cancers, making it a critical therapeutic target.[4] This document provides a detailed experimental framework for the initial in vitro characterization of this compound in cancer cell lines, focusing on its effects on cell viability, target engagement, and apoptosis induction.

EGFR Signaling and Point of Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor that, upon binding to ligands like EGF, activates downstream signaling cascades critical for cell growth and division.[4] Key pathways include the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt pathway.[5] this compound, like erlotinib, is expected to inhibit the autophosphorylation of the EGFR tyrosine kinase, thereby blocking these downstream signals and leading to decreased cell proliferation and increased apoptosis.[5][6]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K EGF EGF Ligand EGF->EGFR Binds Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor This compound Inhibitor->EGFR Inhibits Autophosphorylation Experimental_Workflow cluster_assays Downstream Assays start Select Appropriate Cancer Cell Line (e.g., A549, HCC827) culture Cell Culture & Seeding start->culture treat Treat cells with varying concentrations of This compound culture->treat viability Cell Viability Assay (MTT/MTS) treat->viability western Western Blot Analysis (p-EGFR, p-Akt, etc.) treat->western apoptosis Apoptosis Assay (Annexin V / PI) treat->apoptosis data Data Analysis & Interpretation (IC50, Protein Levels, Apoptosis %) viability->data western->data apoptosis->data Apoptosis_Assay cluster_quadrants Flow Cytometry Quadrants start Treat Cells with This compound harvest Harvest Adherent & Floating Cells start->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V-FITC & Propidium Iodide (PI) wash->stain flow Analyze by Flow Cytometry stain->flow q1 Q1: Necrotic (Annexin V- / PI+) flow->q1 q2 Q2: Late Apoptotic (Annexin V+ / PI+) flow->q2 q3 Q3: Live (Annexin V- / PI-) flow->q3 q4 Q4: Early Apoptotic (Annexin V+ / PI-) flow->q4

References

Troubleshooting & Optimization

overcoming matrix effects with 4-Methyl erlotinib in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 4-Methyl erlotinib as an internal standard to overcome matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of erlotinib.

Frequently Asked Questions (FAQs)

Q1: What is the matrix effect in LC-MS analysis?

A1: The matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] These components, such as salts, proteins, and phospholipids from biological samples, can either suppress or enhance the analyte's signal, leading to inaccurate and imprecise quantification.[2][3][4] This phenomenon is a significant challenge in LC-MS, particularly when using electrospray ionization (ESI).[2][3]

Q2: How does an internal standard (IS) help overcome the matrix effect?

A2: An internal standard is a compound of known concentration added to every sample, calibrator, and quality control sample.[5][6] Ideally, the IS experiences the same signal suppression or enhancement as the analyte.[7] By using the ratio of the analyte's response to the IS's response for quantification, variability introduced by the matrix effect, sample preparation, and instrument performance can be normalized, thereby improving the accuracy and reliability of the results.[6][7]

Q3: What are the differences between a stable isotope-labeled (SIL) IS and a structural analog IS like this compound?

A3: A stable isotope-labeled (SIL) internal standard, such as deuterated erlotinib (Erlotinib-d6), is considered the "gold standard."[3][8] In a SIL-IS, atoms are replaced with their heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). This makes it nearly identical to the analyte in terms of chemical and physical properties, ensuring it co-elutes and experiences the same matrix effects.[7]

A structural analog IS, like this compound, has a chemical structure very similar to the analyte but is not isotopically labeled.[7] While they can be a cost-effective alternative when a SIL-IS is unavailable, it is crucial to validate that their chromatographic and ionization behaviors closely mimic the analyte to effectively compensate for matrix effects.[6][9]

FeatureStable Isotope-Labeled (SIL) IS (e.g., Erlotinib-d6)Structural Analog IS (e.g., this compound)
Principle Analyte with heavy isotopes (²H, ¹³C, ¹⁵N).[7]A different molecule with a similar chemical structure.
Co-elution Nearly identical retention time to the analyte.[3]Similar, but potentially different retention time; must be optimized for co-elution.
Matrix Effect Compensation Excellent, as it experiences virtually the same ionization effects.[7]Good to moderate; effectiveness depends on how closely it mimics the analyte's ionization.[10]
Cost & Availability Generally more expensive and may require custom synthesis.[6]Often more readily available and less expensive.
Cross-talk Risk Minimal, but requires sufficient mass difference (ideally >4 Da) to avoid isotopic interference.[7]None, as the mass is inherently different.

Troubleshooting Guide

Q4: My erlotinib signal is inconsistent or shows significant suppression. How can I confirm a matrix effect is the cause?

A4: You can qualitatively assess matrix effects using a post-column infusion experiment.[3] A constant flow of erlotinib solution is infused into the LC eluent after the analytical column. A blank, extracted matrix sample is then injected. Any dip or peak in the constant erlotinib signal on the mass spectrometer indicates regions of ion suppression or enhancement, respectively.[3] This helps identify if matrix components are eluting at the same retention time as your analyte.

Q5: I am using this compound as an IS, but my results are still imprecise. What should I check?

A5: If you are experiencing imprecision, consider the following:

  • Chromatographic Co-elution: Ensure that this compound and erlotinib have very similar retention times. A slight shift can cause them to experience different degrees of matrix effects, leading to poor tracking. You may need to optimize your LC gradient to improve co-elution.

  • IS Concentration: The concentration of the IS should be consistent across all samples and ideally produce a response similar to the analyte's response at the mid-point of the calibration curve.[7]

  • Sample Preparation: Inconsistent extraction recovery for the analyte and IS can lead to imprecision. While an ideal IS should track recovery variability, significant inconsistencies may point to issues in your sample clean-up procedure.[11]

  • IS Stability: Verify the stability of this compound in the stock solution and in the processed samples under the storage conditions used.

Q6: How do I quantitatively assess if this compound is adequately compensating for the matrix effect?

A6: A quantitative assessment is crucial during method validation. This is done by calculating the Matrix Factor (MF) and the IS-Normalized Matrix Factor.[3] The experiment involves comparing the analyte response in the presence of the matrix (post-extraction spike) to the response in a neat solution.

  • Matrix Factor (MF): (Peak area of analyte in post-spiked matrix) / (Peak area of analyte in neat solution)

  • IS-Normalized MF: (MF of analyte) / (MF of IS)

For robust compensation, the IS-Normalized MF should be close to 1.0, and the coefficient of variation (%CV) across different lots of the biological matrix should be less than 15%.[3]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect

This protocol describes how to determine if this compound effectively compensates for matrix effects in human plasma.

  • Prepare Solutions:

    • Set A: Erlotinib and this compound in a neat solution (e.g., mobile phase or reconstitution solvent).

    • Set B: Blank plasma from at least six different sources is extracted/processed first. The resulting clean extract is then spiked with erlotinib and this compound to the same final concentration as Set A.

  • Analysis: Inject both sets of samples into the LC-MS/MS system.

  • Calculations:

    • Calculate the Matrix Factor for the analyte (MFₐ): Mean Peak Area of Erlotinib in Set B / Mean Peak Area of Erlotinib in Set A

    • Calculate the Matrix Factor for the IS (MFᵢₛ): Mean Peak Area of this compound in Set B / Mean Peak Area of this compound in Set A

    • Calculate the IS-Normalized Matrix Factor: MFₐ / MFᵢₛ

  • Acceptance Criteria: The %CV of the IS-Normalized Matrix Factor across the six plasma lots should not exceed 15%.

Workflow for Matrix Effect Assessment

prep_a Prepare Set A: Analyte + IS in Neat Solution analyze Analyze Both Sets via LC-MS/MS prep_a->analyze prep_b Prepare Set B: Extract Blank Matrix from 6 Lots spike_b Spike Extracted Matrix with Analyte + IS prep_b->spike_b spike_b->analyze calc Calculate: 1. Matrix Factor (MF) 2. IS-Normalized MF analyze->calc eval Evaluate: IS-Normalized MF ≈ 1.0 %CV < 15% calc->eval pass Method is Robust eval->pass Pass fail Re-optimize Method eval->fail Fail

Caption: Workflow for quantitative matrix effect validation.

Protocol 2: Example LC-MS/MS Method for Erlotinib Quantification

This protocol is a starting point and should be fully validated. It is adapted from established methods for erlotinib.[12][13][14]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 25 µL of this compound working solution (IS).

    • Vortex briefly to mix.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new plate/vial and inject it into the LC-MS/MS system.

  • LC-MS/MS Parameters:

ParameterRecommended Setting
LC Column BEH XBridge C18 (100 x 2.1 mm, 1.7 µm)[13] or similar
Mobile Phase A 5 mM Ammonium Acetate in Water[13]
Mobile Phase B Acetonitrile[13]
Flow Rate 0.7 mL/min[13]
Gradient 10-50% B (0-5 min), 90% B (5-6 min), 10% B (6-7 min)
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transitions Erlotinib: 394.2 > 278.1[14] This compound: Propose 408.2 > 292.1 (Requires experimental confirmation)
Source Temp. 150°C
Desolvation Temp. 600°C

Visualizing the Role of an Internal Standard

cluster_0 Without Internal Standard cluster_1 With Ideal Internal Standard (IS) a_raw Analyte Signal matrix_a Matrix Effect (Ion Suppression) a_raw->matrix_a a_final Inaccurate Lower Signal matrix_a->a_final b_raw Analyte Signal matrix_b Matrix Effect (Ion Suppression) b_raw->matrix_b is_raw IS Signal is_raw->matrix_b b_final Suppressed Analyte Signal matrix_b->b_final is_final Equally Suppressed IS Signal matrix_b->is_final ratio Ratio (Analyte/IS) Remains Constant b_final->ratio is_final->ratio

Caption: How an ideal IS corrects for matrix effects.

Erlotinib Mechanism of Action

Erlotinib is an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[15] Understanding this pathway provides context for its therapeutic application and the importance of accurate quantification in pharmacokinetic studies.

egf EGF Ligand egfr EGFR egf->egfr Binds dimer Receptor Dimerization & Autophosphorylation egfr->dimer pathways Downstream Signaling (e.g., Ras-MAPK, PI3K-Akt) dimer->pathways Activates response Cell Proliferation, Survival, Angiogenesis pathways->response erlotinib Erlotinib erlotinib->dimer Inhibits Phosphorylation

References

Technical Support Center: Troubleshooting Ionization Suppression with 4-Methyl Erlotinib

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for ionization suppression encountered during the analysis of 4-Methyl erlotinib by Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is ionization suppression and why is it a concern for this compound analysis?

A1: Ionization suppression is a phenomenon in LC-MS where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting components from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analytical method.[2]

Q2: What are the common causes of ionization suppression?

A2: Ionization suppression is primarily caused by endogenous (e.g., phospholipids, salts, proteins) and exogenous (e.g., plasticizers, detergents, mobile phase additives) components in the sample matrix that compete with the analyte for ionization in the MS source.[1][3] High concentrations of these interfering compounds can alter the physical properties of the ESI droplets, such as viscosity and surface tension, hindering the analyte's ability to transition into the gas phase.[1]

Q3: How can I detect ionization suppression in my this compound analysis?

A3: A common method to detect ion suppression is the post-column infusion experiment.[1][4] In this technique, a constant flow of this compound solution is introduced into the LC eluent after the analytical column. A blank matrix sample is then injected. Any dip in the constant baseline signal of this compound indicates a region where co-eluting matrix components are causing ionization suppression.[1][4]

Q4: Can the choice of ionization technique affect ionization suppression for this compound?

A4: Yes. Electrospray ionization (ESI) is more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI).[5] This is due to the different ionization mechanisms. If significant and persistent ion suppression is observed with ESI, switching to APCI could be a viable strategy, provided this compound can be efficiently ionized by this technique.

Troubleshooting Guide

This section provides a structured approach to troubleshoot and mitigate ionization suppression issues during the analysis of this compound.

Problem 1: Low or Inconsistent Signal Intensity for this compound

Possible Cause: Co-eluting matrix components are suppressing the ionization of this compound.

Solutions:

  • Optimize Chromatographic Separation:

    • Modify the Gradient: Adjusting the mobile phase gradient can alter the elution profile and separate this compound from the interfering region.[2]

    • Change the Stationary Phase: Employing a column with a different chemistry (e.g., C18 to a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column) can change the selectivity and improve separation.[2]

    • Adjust Flow Rate: Lowering the flow rate can sometimes improve ionization efficiency and reduce the impact of co-eluting species.[5]

  • Improve Sample Preparation:

    • Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering matrix components.[6][7] A well-chosen SPE sorbent and elution protocol can significantly clean up the sample.

    • Liquid-Liquid Extraction (LLE): LLE can also be very effective at cleaning up samples by partitioning the analyte into a solvent that is immiscible with the sample matrix.[2][7]

    • Protein Precipitation (PPT): While a quick and simple method, PPT is generally the least effective at removing phospholipids and other small molecule interferences that cause ion suppression.[2]

  • Dilute the Sample: A straightforward approach is to dilute the sample, which reduces the concentration of both the analyte and the interfering matrix components.[2][5] This is only feasible if the concentration of this compound is high enough to remain detectable after dilution.[2]

Problem 2: Poor Reproducibility and Accuracy in Quantitative Analysis

Possible Cause: Sample-to-sample variability in the matrix composition leads to different degrees of ionization suppression, causing inconsistent results.[8]

Solutions:

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for ion suppression.[2] Since it has nearly identical physicochemical properties to this compound, it will experience the same degree of suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[2][5]

  • Employ Matrix-Matched Calibrators and QCs: Preparing calibration standards and quality control samples in the same biological matrix as the unknown samples can help to compensate for consistent matrix effects.[2]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Reducing Ion Suppression

Sample Preparation TechniqueEffectiveness in Removing PhospholipidsEffectiveness in Removing SaltsThroughput
Protein Precipitation (PPT) LowModerateHigh
Liquid-Liquid Extraction (LLE) HighHighModerate
Solid-Phase Extraction (SPE) Very HighVery HighLow to Moderate

Table 2: Key Parameters for LC-MS Method Development to Minimize Ion Suppression

ParameterRecommendation for this compound AnalysisRationale
LC Column Consider columns with alternative selectivities (e.g., Phenyl-Hexyl, PFP) in addition to standard C18.To achieve better separation from matrix components.
Mobile Phase Use volatile buffers (e.g., ammonium formate, ammonium acetate).Non-volatile salts can accumulate in the ion source and cause suppression.[2]
Flow Rate Evaluate lower flow rates (e.g., 0.2-0.4 mL/min).Can improve desolvation and reduce the impact of matrix components.[5]
Ionization Source Electrospray Ionization (ESI) is common, but consider Atmospheric Pressure Chemical Ionization (APCI) if suppression is severe.APCI is generally less prone to ion suppression than ESI.[5]
Internal Standard A stable isotope-labeled this compound is highly recommended.To compensate for variability in ionization suppression.[2]

Experimental Protocols

Protocol 1: Post-Column Infusion to Detect Ion Suppression

Objective: To identify the retention time regions in the chromatogram where ionization suppression occurs.

Materials:

  • LC-MS system

  • Syringe pump

  • T-connector

  • Standard solution of this compound (e.g., 100 ng/mL in mobile phase)

  • Blank matrix extract (e.g., plasma, urine)

Procedure:

  • Equilibrate the LC system with the analytical mobile phase.

  • Set up the infusion experiment by connecting the syringe pump to the LC flow path after the analytical column using a T-connector.

  • Infuse the this compound standard solution at a low, constant flow rate (e.g., 10 µL/min).

  • Monitor the signal of this compound in the mass spectrometer to establish a stable baseline.

  • Inject a blank matrix extract onto the LC column.

  • Monitor the baseline of the infused this compound. Any significant drop in the signal indicates a region of ion suppression.[1][4] The retention time of the dip corresponds to the elution of interfering components from the matrix.[2]

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Sample Cleanup

Objective: To remove matrix interferences from plasma samples prior to LC-MS analysis of this compound.

Materials:

  • Reversed-phase SPE cartridges (e.g., C18)

  • SPE vacuum manifold

  • Plasma sample

  • Internal standard solution

  • Methanol (for conditioning)

  • Water (for equilibration)

  • Wash solution (e.g., 5% methanol in water)

  • Elution solvent (e.g., methanol or acetonitrile)

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: Thaw the plasma sample. Spike the sample with the internal standard. Acidify the sample with a small amount of acid (e.g., formic acid) to ensure this compound is in its protonated form for better retention on the reversed-phase sorbent.[2]

  • SPE Cartridge Conditioning: Place the SPE cartridges on the vacuum manifold. Pass 1-2 mL of methanol through the cartridge to activate the sorbent. Do not let the sorbent go dry.[2]

  • SPE Cartridge Equilibration: Pass 1-2 mL of water through the cartridge to equilibrate the sorbent to the aqueous environment of the sample. Do not let the sorbent go dry.[2]

  • Sample Loading: Load the pre-treated plasma sample onto the cartridge and apply a gentle vacuum to slowly pass the sample through the sorbent.

  • Washing: Pass 1-2 mL of the wash solution through the cartridge to remove hydrophilic interferences.

  • Elution: Elute this compound and the internal standard with 1-2 mL of the elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS analysis.

Visualizations

Ionization_Suppression_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solutions Potential Solutions cluster_verification Verification Problem Low/Inconsistent Signal Check_System Check System Suitability Problem->Check_System Use_SIL_IS Use SIL-IS Problem->Use_SIL_IS Post_Column Post-Column Infusion Check_System->Post_Column If system is OK Optimize_LC Optimize Chromatography Post_Column->Optimize_LC Suppression Detected Improve_Sample_Prep Improve Sample Prep Post_Column->Improve_Sample_Prep Suppression Detected Validation Method Validation Optimize_LC->Validation Improve_Sample_Prep->Validation Use_SIL_IS->Validation

Caption: Troubleshooting workflow for ionization suppression.

Erlotinib_Metabolism Erlotinib Erlotinib M14 OSI-420 (O-desmethyl erlotinib) (Active Metabolite) Erlotinib->M14 O-demethylation M11 Carboxylic Acid Metabolite Erlotinib->M11 O-demethylation & Oxidation M6 Acetylene Oxidation Metabolite Erlotinib->M6 Oxidation M16 Aromatic Hydroxylation Metabolite Erlotinib->M16 Hydroxylation CYP3A4 CYP3A4/5 CYP3A4->Erlotinib CYP1A1 CYP1A1/2 CYP1A1->Erlotinib

Caption: Major metabolic pathways of Erlotinib.[9][10]

References

Technical Support Center: Optimizing LC-MS/MS for 4-Methyl Erlotinib Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 4-Methyl erlotinib.

Troubleshooting Guide

This guide addresses specific issues that may arise during the development and execution of an LC-MS/MS method for this compound.

Question: I am not seeing any peak for this compound. What are the potential causes and solutions?

Answer:

Several factors could lead to a complete lack of signal for this compound. Here's a systematic troubleshooting approach:

  • Sample Preparation:

    • Extraction Efficiency: Ensure your sample preparation method (e.g., protein precipitation or liquid-liquid extraction) is efficient for this compound. Inefficient extraction will result in low or no analyte in the final sample injected into the LC-MS/MS system.

    • Solution: Review and optimize your extraction protocol. Ensure correct solvent-to-sample ratios and proper mixing and centrifugation steps.

  • LC-MS/MS System:

    • Instrument Suitability: Confirm that the LC-MS/MS system is appropriate for the analysis and that the instrument is functioning correctly.

    • Solution: Run a system suitability test with a known standard to verify instrument performance.

  • Mass Spectrometry Parameters:

    • Incorrect Ionization Mode: this compound is typically analyzed in positive electrospray ionization (ESI) mode.

    • Solution: Verify that the mass spectrometer is set to positive ESI mode.

    • Wrong MRM Transitions: The selected precursor and product ions may be incorrect.

    • Solution: Use the appropriate multiple reaction monitoring (MRM) transitions for this compound.

Question: My this compound peak is showing poor shape (e.g., tailing, fronting, or splitting). How can I improve it?

Answer:

Poor peak shape can be attributed to chromatographic issues. Consider the following:

  • Column Choice: The analytical column may not be suitable for the analyte. A C18 column is commonly used for erlotinib and its analogs.[1]

  • Solution: Ensure you are using a suitable column, such as a BEH XBridge C18 column.[1]

  • Mobile Phase Composition: The mobile phase composition and pH can significantly impact peak shape.

  • Solution: Optimize the mobile phase. A common mobile phase consists of a mixture of acetonitrile and an aqueous buffer like ammonium acetate.[1] Adjusting the pH or the organic-to-aqueous ratio can improve peak symmetry.

  • Gradient Elution: An inadequate gradient profile can lead to poor peak shape.

  • Solution: Adjust the gradient slope and duration to ensure proper separation and elution of this compound.

Question: I am observing high background noise or interfering peaks in my chromatogram. What can I do?

Answer:

High background or interfering peaks can compromise the sensitivity and accuracy of your analysis. Here are some troubleshooting steps:

  • Sample Matrix Effects: The sample matrix (e.g., plasma, tissue homogenate) can cause ion suppression or enhancement, leading to inaccurate quantification and high background.

  • Solution: Improve your sample clean-up procedure. This could involve solid-phase extraction (SPE) or a more selective liquid-liquid extraction. Also, consider matrix-matched calibration standards to compensate for matrix effects.

  • Contamination: Contamination can originate from various sources, including solvents, reagents, sample collection tubes, or the LC-MS/MS system itself.

  • Solution: Use high-purity solvents and reagents. Thoroughly clean the LC system, including the injector and column, to remove any potential contaminants.

  • Mass Spectrometry Parameters: In some cases, optimizing MS parameters can help reduce background noise.

  • Solution: Adjust the declustering potential and collision energy to minimize the detection of non-specific ions.

Frequently Asked Questions (FAQs)

Q1: What are the typical precursor and product ions for this compound in positive ESI mode?

A1: For this compound (also known as OSI-597), the protonated molecule [M+H]⁺ is the precursor ion. While specific values for this compound are not detailed in the provided search results, it is often used as an internal standard for erlotinib and its metabolites. For erlotinib, a common transition is m/z 394.2 > 278.1.[2][3] The fragmentation of erlotinib involves the loss of the methoxy-ethyl group.[4] A similar fragmentation pattern would be expected for this compound.

Q2: What type of analytical column is recommended for the separation of this compound?

A2: A reversed-phase C18 column is commonly recommended for the chromatographic separation of erlotinib and its related compounds, including this compound.[1][2][3] For instance, a BEH XBridge C18 column (100 x 2.1 mm, 1.7 µm) has been successfully used.[1]

Q3: What are the key considerations for sample preparation when analyzing this compound in biological matrices?

A3: The choice of sample preparation technique depends on the biological matrix and the desired level of cleanliness. Common methods include:

  • Protein Precipitation: This is a simple and fast method suitable for plasma samples. It involves adding a cold organic solvent like methanol to precipitate proteins, followed by centrifugation.

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract compared to protein precipitation and can be used to minimize matrix effects.

  • Solid-Phase Extraction (SPE): SPE provides the cleanest samples and is beneficial for complex matrices or when very low detection limits are required.

Q4: How can I ensure the accuracy and reproducibility of my this compound quantification?

A4: To ensure accurate and reproducible results, it is crucial to:

  • Use an appropriate internal standard: A stable isotope-labeled internal standard, such as erlotinib-d6, is often used for the quantification of erlotinib and its metabolites.[2][3]

  • Perform method validation: A full validation of the analytical method should be conducted according to regulatory guidelines. This includes assessing linearity, accuracy, precision, selectivity, recovery, and stability.

  • Prepare calibration curves and quality control samples: Calibration curves should be prepared in the same matrix as the samples to be analyzed. Quality control (QC) samples at different concentration levels should be included in each analytical run to monitor the performance of the method.

Experimental Protocols

1. Sample Preparation using Protein Precipitation (for Plasma Samples)

  • To 50 µL of plasma sample, add 200 µL of cold methanol containing the internal standard.

  • Vortex the mixture for 15 seconds to ensure thorough mixing.

  • Centrifuge the samples at 10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.

  • Transfer 150 µL of the supernatant to a clean tube.

  • Add 150 µL of 10 mM ammonium acetate to the supernatant.

  • Vortex briefly and inject the sample into the LC-MS/MS system.

2. General LC-MS/MS Method Parameters

The following table summarizes typical starting parameters for an LC-MS/MS method for erlotinib and its related compounds. These may need to be optimized for your specific instrument and application.

ParameterRecommended Setting
Liquid Chromatography
ColumnBEH XBridge C18 (100 x 2.1 mm, 1.7 µm)[1]
Mobile Phase A5 mM Ammonium Acetate in Water[1]
Mobile Phase BAcetonitrile[1]
Flow Rate0.7 mL/min[1]
Injection Volume5 µL
Column Temperature55°C
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Source Temperature150°C
Desolvation Temperature600°C
Desolvation Gas Flow990 L/Hr
Cone Gas Flow24 L/Hr
Collision GasArgon

Note: The specific MRM transitions, cone voltage, and collision energy need to be optimized for this compound by infusing a standard solution into the mass spectrometer.

Quantitative Data Summary

Table 1: Example MRM Transitions for Erlotinib and its Deuterated Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Erlotinib394.2278.1
Erlotinib-d6400.4278.1

Source:[2][3]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis start Biological Sample precip Protein Precipitation start->precip extract Liquid-Liquid Extraction start->extract spe Solid-Phase Extraction start->spe injection Sample Injection precip->injection extract->injection spe->injection separation C18 Column Separation injection->separation elution Gradient Elution separation->elution ionization Positive ESI elution->ionization selection Precursor Ion Selection ionization->selection fragmentation Collision-Induced Dissociation selection->fragmentation detection Product Ion Detection fragmentation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

troubleshooting_logic cluster_sample Sample Preparation cluster_lc LC System cluster_ms MS/MS System issue Issue: No or Low Signal check_extraction Check Extraction Efficiency issue->check_extraction check_column Inspect Column issue->check_column check_ionization Confirm Ionization Mode issue->check_ionization check_dilution Verify Sample Dilution check_extraction->check_dilution check_mobile_phase Verify Mobile Phase check_column->check_mobile_phase check_leaks Check for Leaks check_mobile_phase->check_leaks check_mrm Verify MRM Transitions check_ionization->check_mrm check_tuning Check Instrument Tuning check_mrm->check_tuning

Caption: Troubleshooting logic for no or low signal in LC-MS/MS analysis.

References

addressing poor recovery of 4-Methyl erlotinib during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the extraction of 4-Methyl erlotinib, specifically focusing on the issue of poor recovery.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its recovery important?

This compound is a methylated derivative of erlotinib, a tyrosine kinase inhibitor used in cancer therapy.[1][2][3] It is often used as an internal standard for the quantification of erlotinib and its metabolites in biological matrices like human plasma.[1] Accurate and high recovery of this compound during extraction is crucial for the precision and reliability of pharmacokinetic and metabolism studies.

Q2: What are the key chemical properties of this compound that influence its extraction?

Understanding the chemical properties of this compound is fundamental to designing an effective extraction protocol. Key properties are summarized in the table below. Its solubility profile indicates a preference for organic solvents over aqueous solutions.

Q3: What are the common reasons for poor recovery of this compound during extraction?

Poor recovery can stem from several factors, including:

  • Suboptimal Solvent Selection: The polarity of the extraction solvent may not be suitable for efficiently partitioning this compound from the sample matrix.[4][5]

  • Incorrect pH: The pH of the aqueous phase can significantly impact the ionization state and, consequently, the solubility of the analyte in the organic phase.[6][7]

  • Incomplete Phase Separation: Formation of emulsions or insufficient separation between the aqueous and organic layers can lead to loss of the analyte.

  • Analyte Degradation: this compound may be unstable under certain pH or temperature conditions, leading to degradation during the extraction process.[4]

  • Insufficient Mixing: Inadequate agitation during extraction can result in incomplete partitioning of the analyte into the organic phase.

Troubleshooting Guide: Addressing Poor Recovery

This guide provides a systematic approach to diagnosing and resolving low recovery issues during the liquid-liquid extraction (LLE) of this compound.

Issue: Low recovery of this compound in the final extract.

Step 1: Verify Analytical System Performance Before troubleshooting the extraction process, ensure that the analytical system (e.g., LC-MS) is functioning correctly to rule out issues with detection and quantification.[7]

Step 2: Evaluate Solvent Selection

  • Problem: The extraction solvent is not effectively solubilizing this compound.

  • Solution: Based on its known solubility, consider using or optimizing a solvent system. Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) show high solubility for this compound.[1][8] For LLE, water-immiscible solvents like ethyl acetate, dichloromethane, or a mixture of chloroform and methanol have been used for the parent compound, erlotinib.[9][10][11] Experiment with different solvent polarities to find the optimal choice for your specific sample matrix.[5]

Step 3: Optimize pH of the Aqueous Phase

  • Problem: The pH of the sample solution is hindering the transfer of this compound into the organic phase. Erlotinib's solubility is pH-dependent, decreasing as pH increases.[12][13]

  • Solution: Adjust the pH of the aqueous sample. For basic compounds like erlotinib and its derivatives, basifying the aqueous phase (e.g., using a saturated sodium bicarbonate solution) can neutralize the molecule, making it more soluble in the organic solvent.[9][14] It is recommended to test a range of pH values (e.g., 8-10) to determine the optimal condition for extraction.

Step 4: Address Emulsion Formation

  • Problem: An emulsion has formed at the interface of the aqueous and organic layers, trapping the analyte.

  • Solution:

    • Add a small amount of saturated sodium chloride (brine) solution to increase the ionic strength of the aqueous phase.

    • Centrifuge the sample to facilitate phase separation.

    • Gently swirl or rock the mixture instead of vigorous shaking.

Step 5: Investigate Analyte Stability

  • Problem: this compound may be degrading during the extraction process.

  • Solution:

    • Minimize the extraction time and process samples on ice if the compound is found to be thermally labile.[15]

    • Ensure the pH is not excessively acidic or basic, which could lead to hydrolysis. The stability of erlotinib has been shown to be good at neutral pH.[16]

Step 6: Ensure Thorough Mixing

  • Problem: Insufficient contact between the two phases is leading to poor extraction efficiency.

  • Solution: Increase the mixing time or use a more efficient mixing method, such as a vortex mixer, while being mindful of potential emulsion formation.

The following flowchart provides a visual representation of the troubleshooting workflow:

TroubleshootingWorkflow start Start: Poor Recovery of this compound check_system Verify Analytical System Performance start->check_system evaluate_solvent Evaluate Solvent Choice check_system->evaluate_solvent System OK end_bad Continue Optimization check_system->end_bad System Issue optimize_ph Optimize Aqueous Phase pH evaluate_solvent->optimize_ph Solvent Appropriate evaluate_solvent->end_bad Change/Optimize Solvent check_emulsion Check for Emulsion optimize_ph->check_emulsion pH Optimized optimize_ph->end_bad Adjust pH investigate_stability Investigate Analyte Stability check_emulsion->investigate_stability No Emulsion check_emulsion->end_bad Break Emulsion ensure_mixing Ensure Thorough Mixing investigate_stability->ensure_mixing Analyte Stable investigate_stability->end_bad Modify Conditions (Temp, Time) end_good Recovery Improved ensure_mixing->end_good Mixing Adequate ensure_mixing->end_bad Improve Mixing Technique

Troubleshooting workflow for poor recovery.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference
Dimethylformamide (DMF)50 mg/mL[1][8]
Dimethyl sulfoxide (DMSO)25 mg/mL[1][8]
Ethanol≤0.25 mg/mL[1][8]
DMF:PBS (pH 7.2) (1:9)0.1 mg/mL[1]

Experimental Protocols

Sample Liquid-Liquid Extraction (LLE) Protocol for this compound from Plasma

This protocol is a general guideline and may require optimization based on the specific experimental conditions and matrix.

  • Sample Preparation:

    • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of an internal standard solution (if different from this compound).

    • Add 50 µL of a basifying agent, such as 1M sodium carbonate or saturated sodium bicarbonate solution, to adjust the pH to approximately 9-10. Vortex briefly.

  • Extraction:

    • Add 500 µL of an appropriate organic solvent (e.g., ethyl acetate or a 9:1 mixture of dichloromethane:isopropanol).

    • Vortex the mixture vigorously for 1-2 minutes.

    • Centrifuge at 10,000 x g for 5 minutes to separate the phases.

  • Collection and Evaporation:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the mobile phase used for the analytical method (e.g., 50:50 acetonitrile:water).

    • Vortex briefly and transfer to an autosampler vial for analysis.

Note: This protocol is a starting point. The choice of solvent, pH, and volumes should be optimized to achieve the best recovery for your specific application.

References

minimizing carryover when using 4-Methyl erlotinib

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-Methyl erlotinib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing experimental carryover and to answer frequently asked questions related to the use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a methylated analog and derivative of erlotinib. Its primary application is as an internal standard for the quantification of erlotinib and its metabolites in biological matrices, such as human plasma, using analytical techniques like liquid chromatography-mass spectrometry (LC-MS).

Q2: Why is minimizing carryover important when using this compound?

A2: Minimizing carryover is crucial to ensure the accuracy and reliability of quantitative bioanalysis. Carryover occurs when a small amount of an analyte from a previous injection is present in a subsequent analysis, leading to artificially inflated results for the following samples. When using this compound as an internal standard, any carryover can lead to inaccurate quantification of the target analyte, erlotinib.

Q3: What are the main sources of carryover in an LC-MS system?

A3: Carryover in an LC-MS system can originate from several components, including:

  • Autosampler: The injection needle, valve, and sample loop are common sources of carryover.

  • LC Column: The stationary phase can retain the analyte, which may then elute in subsequent runs.

  • Tubing and Connections: Analytes can adhere to the surfaces of tubing and fittings.

  • Mass Spectrometer Source: The ion source can become contaminated over time.

Q4: What properties of this compound might contribute to carryover?

A4: Like its parent compound erlotinib, this compound is a relatively hydrophobic molecule. Hydrophobic compounds have a tendency to adhere to surfaces within the LC-MS system, particularly to non-polar surfaces in the autosampler and on the analytical column, which can increase the risk of carryover.

Troubleshooting Guide: Minimizing this compound Carryover

This guide provides systematic steps to identify and mitigate carryover of this compound in your LC-MS experiments.

Step 1: Identify the Source of Carryover

A logical, step-by-step approach is the most effective way to pinpoint the source of carryover. The following workflow can help isolate the contaminated component.

Troubleshooting Workflow for Carryover Identification A Inject Blank after High Concentration Standard B Carryover Observed? A->B C No Carryover Detected. System is clean. B->C No D Yes B->D E Bypass Column (use union) and Inject Blank D->E F Carryover Still Observed? E->F G No F->G I Yes F->I H Column is the primary source of carryover. G->H J Autosampler and/or transfer tubing is the source. I->J

Caption: A flowchart to systematically identify the source of LC-MS carryover.

Step 2: Implement Corrective Actions

Based on the identified source, implement the following corrective actions.

The autosampler is a frequent source of carryover. Optimizing the needle wash protocol is critical.

Table 1: Recommended Autosampler Wash Solvents and Protocols

ParameterRecommendation for Hydrophobic Compounds like this compoundRationale
Wash Solvent Composition A mixture of strong organic solvents. A common effective combination is Isopropanol:Acetonitrile:Methanol:Water (25:25:25:25 v/v/v/v) with 0.1% formic acid.Strong organic solvents are necessary to dissolve and remove hydrophobic compounds from the needle and injection port surfaces. The addition of acid can help to reduce ionic interactions.
Wash Volume Use a high wash volume, typically 5-10 times the loop volume.Ensures thorough cleaning of the entire sample flow path within the autosampler.
Number of Washes At least two wash cycles: one with a strong organic solvent mix, followed by a wash with the initial mobile phase conditions.The strong solvent removes the analyte, and the second wash re-equilibrates the system to prevent issues with the next injection.
Wash Station If available on your system, use an active wash station which flushes the outside of the needle.Reduces the risk of carryover from analyte adhering to the external needle surface.

Note: The specific volumes and number of washes may need to be optimized for your specific LC-MS system and application.

If the column is identified as the source, the following strategies can be employed.

Table 2: Strategies to Minimize Column Carryover

StrategyDetailed ProtocolExpected Outcome
Column Washing After the elution of the analyte of interest, incorporate a high-organic wash step in your gradient. For example, ramp up to 95-100% acetonitrile or methanol and hold for several column volumes.This strong solvent wash will help to elute any remaining hydrophobic compounds from the column before the next injection.
Column Re-equilibration Ensure the column is properly re-equilibrated to the initial mobile phase conditions after the high-organic wash. A minimum of 5-10 column volumes is recommended.Insufficient re-equilibration can lead to retention time shifts and poor peak shape in the subsequent run.
Alternative Column Chemistry If carryover persists, consider a column with a different stationary phase that has a lower affinity for your analyte.A less retentive column may reduce the amount of analyte that is retained and carried over to the next injection.
Guard Column Use a guard column and replace it frequently.A guard column can trap strongly retained compounds, preventing them from contaminating the analytical column. Regular replacement is a cost-effective way to manage carryover.

Table 3: General System and Mobile Phase Optimization

AreaRecommendationRationale
Mobile Phase Additives Use volatile mobile phase additives such as formic acid or acetic acid (typically 0.1%). Avoid non-volatile buffers like phosphates.Volatile additives are compatible with mass spectrometry and can improve peak shape and reduce analyte-system interactions. Non-volatile buffers can contaminate the MS source.
Tubing Use PEEK or stainless steel tubing with the shortest possible length and smallest appropriate inner diameter.Minimizes the surface area where analytes can adsorb.
Blank Injections Run blank injections (injecting mobile phase or a clean solvent) after high-concentration samples.This can help to wash out residual analyte from the system and confirm that carryover has been sufficiently reduced.

Experimental Protocols

Protocol 1: Quantification of Erlotinib in Human Plasma using this compound as an Internal Standard

This protocol is adapted from validated LC-MS/MS methods for erlotinib quantification.[1][2][3]

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of human plasma, add 200 µL of cold methanol containing 10 ng/mL of this compound (internal standard).

  • Vortex mix thoroughly for 30 seconds.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C to precipitate proteins.

  • Transfer 150 µL of the supernatant to a clean tube.

  • Add 150 µL of 10 mM ammonium acetate.

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., Waters BEH XBridge C18, 2.1 x 100 mm, 1.7 µm).[1][2]

  • Mobile Phase A: 5 mM Ammonium Acetate in Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Erlotinib: Precursor ion > Product ion (specific m/z values to be optimized for the instrument).

    • This compound: Precursor ion > Product ion (specific m/z values to be optimized for the instrument).

Visualizations

EGFR Signaling Pathway

Erlotinib, the parent compound of this compound, is an inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Understanding this pathway is crucial for researchers working with these compounds.[4][5][6]

EGFR_Pathway Simplified EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Erlotinib Erlotinib (and its analogs) Erlotinib->EGFR Inhibits

References

challenges in the bioanalysis of erlotinib with 4-Methyl erlotinib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bioanalysis of erlotinib. Special attention is given to potential challenges arising from the presence of structurally similar compounds, such as 4-Methyl erlotinib.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the bioanalysis of erlotinib?

The most frequently encountered challenges in the bioanalysis of erlotinib, particularly when using LC-MS/MS, include:

  • Matrix Effects: Components of the biological matrix (e.g., plasma, tissue homogenates) can interfere with the ionization of erlotinib and its internal standard, leading to ion suppression or enhancement. This can significantly impact the accuracy and precision of the assay.[1][2][3]

  • Co-elution with Metabolites: Erlotinib is extensively metabolized, with major metabolites including O-desmethyl erlotinib (OSI-420).[4][5] Inadequate chromatographic separation can lead to co-elution of erlotinib with these metabolites, potentially causing interference.

  • Interference from Structurally Similar Compounds: The presence of compounds with similar structures, such as isomers or analogs like this compound, can pose a significant challenge for both chromatographic separation and mass spectrometric detection.

  • Sample Preparation Efficiency: The choice of sample preparation technique (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) can impact the cleanliness of the final extract and the recovery of erlotinib, thereby affecting assay performance.[6][7]

Q2: What is this compound and why is it a concern in erlotinib bioanalysis?

This compound is an analog of erlotinib characterized by the addition of a methyl group at the fourth position of the phenyl group. While not a commonly reported metabolite, its structural similarity to erlotinib presents a potential analytical challenge. If present in a sample, either as a metabolite, an impurity from the drug substance, or a co-administered compound, it could potentially interfere with the accurate quantification of erlotinib due to:

  • Similar Chromatographic Behavior: The addition of a methyl group may only slightly alter the polarity of the molecule, potentially leading to co-elution with erlotinib under standard chromatographic conditions.

  • Isobaric Interference: Erlotinib and this compound will have different molecular weights. However, in-source fragmentation or the presence of isotopes could theoretically lead to interfering ions at the mass-to-charge ratio (m/z) of erlotinib or its fragments.

Q3: Which sample preparation method is recommended for erlotinib bioanalysis?

The choice of sample preparation method depends on the required sensitivity, throughput, and the complexity of the biological matrix.

  • Protein Precipitation (PPT): This is a simple and fast method, but it may result in a less clean extract, making the analysis more susceptible to matrix effects.[6]

  • Liquid-Liquid Extraction (LLE): LLE generally provides a cleaner extract than PPT, reducing matrix effects. However, it is more labor-intensive.[4][8]

  • Supported Liquid Extraction (SLE): SLE offers the cleanliness of LLE with a more streamlined, automatable workflow and has shown high extraction recovery for erlotinib.[6][9][10]

For robust and sensitive assays, Supported Liquid Extraction (SLE) is often a preferred method as it provides a good balance of sample cleanliness, recovery, and efficiency.[6][9][10]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing for Erlotinib

Possible Causes:

  • Column Overload: Injecting too high a concentration of the analyte.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of erlotinib, impacting its interaction with the stationary phase.

  • Secondary Interactions with the Column: Interactions between the analyte and active sites on the column packing material.

  • Column Degradation: Loss of stationary phase or contamination of the column.

Troubleshooting Steps:

  • Dilute the Sample: Reduce the concentration of the injected sample to check for column overload.

  • Optimize Mobile Phase pH: Adjust the pH of the aqueous mobile phase. Erlotinib is a basic compound, so a mobile phase with a pH below its pKa will ensure it is in its ionized form, which can improve peak shape on C18 columns.

  • Use a High-Purity Column: Employ a modern, high-purity silica-based C18 column to minimize secondary interactions.

  • Incorporate an Ion-Pairing Agent: If peak tailing persists, consider adding a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase.

  • Replace the Column: If the column has been used extensively, it may need to be replaced.

Issue 2: Suspected Co-elution of Erlotinib and this compound

Scenario: You observe a broader than expected peak for erlotinib, or your quality control samples are showing unexpected variability. You suspect interference from this compound.

Troubleshooting Workflow:

cluster_0 Troubleshooting Co-elution A Problem: Suspected Co-elution of Erlotinib and this compound B Step 1: Mass Spectrometric Confirmation Analyze a sample containing both compounds (if available) or look for characteristic fragment ions. A->B C Are distinct MRM transitions observed? B->C D Yes: Optimize MS parameters. No: Proceed to Chromatographic Optimization. C->D No I Step 3: Re-validate the Method Once separation is achieved, re-validate the assay for specificity, linearity, accuracy, and precision. C->I Yes E Step 2: Chromatographic Optimization Modify the analytical method to achieve baseline separation. D->E F Option A: Gradient Modification Decrease the ramp of the organic solvent gradient. E->F G Option B: Change Stationary Phase Try a column with a different selectivity (e.g., Phenyl-Hexyl, Cyano). E->G H Option C: Mobile Phase Modifier Experiment with different organic solvents (e.g., methanol vs. acetonitrile) or different additives. E->H F->I G->I H->I

Caption: Workflow for resolving suspected co-elution issues.

Detailed Steps:

  • Mass Spectrometric Differentiation:

    • Erlotinib has a monoisotopic mass of 393.19 g/mol . This compound would have a monoisotopic mass of 407.21 g/mol .

    • Establish unique Multiple Reaction Monitoring (MRM) transitions for both compounds. Even if they co-elute, you can specifically detect each one if they have distinct precursor and product ions.

    • Action: Infuse solutions of erlotinib and, if available, this compound into the mass spectrometer to determine their optimal precursor and product ions.

  • Chromatographic Separation Optimization:

    • Modify the Gradient: A shallower gradient (slower increase in organic solvent concentration) can improve the resolution between closely eluting peaks.

    • Change the Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation.

    • Evaluate Different Columns: If co-elution persists, try a column with a different stationary phase chemistry. For example, a phenyl-hexyl column might offer different selectivity for aromatic compounds like erlotinib and its methylated analog.

    • Adjust Mobile Phase Temperature: Increasing the column temperature can sometimes improve peak shape and resolution.

Issue 3: Ion Suppression Affecting Erlotinib Signal

Scenario: The peak area of your internal standard is inconsistent across different samples, or you observe a significant drop in signal intensity when analyzing post-spiked matrix samples compared to neat solutions.

Troubleshooting Ion Suppression:

cluster_1 Troubleshooting Ion Suppression J Problem: Inconsistent Signal / Ion Suppression K Step 1: Diagnosis Perform a post-column infusion experiment to identify regions of ion suppression. J->K L Does the erlotinib peak elute in a region of suppression? K->L M Yes: Modify the method to shift the retention time. L->M Yes N No: Investigate other causes (e.g., sample preparation, instrument issues). L->N No O Step 2: Method Modification M->O P Option A: Improve Sample Cleanup Switch to a more rigorous extraction method (e.g., from PPT to SLE or SPE). O->P Q Option B: Adjust Chromatography Change the gradient to move the analyte away from the suppression zone. O->Q R Option C: Dilute the Sample Reduce the amount of matrix injected onto the column. O->R S Step 3: Re-evaluate Matrix Effect Repeat the post-column infusion or post-extraction spike experiment to confirm the issue is resolved. P->S Q->S R->S

Caption: A logical approach to diagnosing and mitigating ion suppression.

Detailed Steps:

  • Diagnose the Problem:

    • Post-Column Infusion: Continuously infuse a standard solution of erlotinib into the MS detector while injecting a blank, extracted matrix sample onto the LC column. A dip in the baseline signal at the retention time of erlotinib indicates ion suppression.

    • Matrix Factor Evaluation: Compare the peak area of erlotinib in a post-extraction spiked sample to the peak area in a neat solution. A ratio significantly less than 1 indicates ion suppression.

  • Mitigate Ion Suppression:

    • Improve Sample Preparation: A cleaner sample will have fewer co-eluting matrix components that cause ion suppression. Consider switching from protein precipitation to supported liquid extraction (SLE) or solid-phase extraction (SPE).[6][7]

    • Modify Chromatography: Adjust the chromatographic method to separate erlotinib from the interfering matrix components. This could involve changing the gradient, the column, or the mobile phase composition.

    • Sample Dilution: Diluting the sample before injection can reduce the concentration of matrix components, thereby lessening their impact on ionization.

    • Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard (e.g., erlotinib-d6) that co-elutes with the analyte can help to compensate for matrix effects, as it will be affected in a similar manner to the analyte.[8]

Experimental Protocols

Representative LC-MS/MS Method for Erlotinib

This protocol is a representative example and should be optimized and validated for your specific application.

ParameterCondition
LC System UPLC or HPLC system
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temp 40 °C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition Erlotinib: 394.2 > 278.1 m/z
Internal Standard Erlotinib-d6: 400.2 > 278.1 m/z

Quantitative Data Summary

The following table summarizes typical mass spectrometric parameters for the analysis of erlotinib and a hypothetical this compound.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Erlotinib394.2278.135
Erlotinib-d6 (IS)400.2278.135
This compound408.2292.1To be optimized

Note: The collision energy for this compound would need to be empirically determined.

By following these guidelines and troubleshooting steps, researchers can develop and validate robust and reliable bioanalytical methods for the quantification of erlotinib, even in the presence of potential interferences.

References

enhancing the stability of 4-Methyl erlotinib in biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 4-Methyl erlotinib is a methylated derivative of erlotinib.[1][2] This document provides technical guidance on its stability in biological matrices based on published data for erlotinib and general principles of small molecule bioanalysis. The addition of a methyl group may influence the physicochemical properties, metabolism, and stability of the parent compound.[3][4] Therefore, the information herein should be used as a guide and supplemented with compound-specific validation studies.

Troubleshooting Guides and FAQs

This section provides solutions to common issues encountered during the handling and analysis of this compound in biological samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in biological matrices a concern?

A1: this compound is a methylated analog of erlotinib, a tyrosine kinase inhibitor targeting the Epidermal Growth Factor Receptor (EGFR).[1] Like many small molecules, its stability in biological matrices such as plasma, blood, and tissue homogenates is critical for accurate quantification in pharmacokinetic and pharmacodynamic studies. Degradation of this compound ex vivo can lead to an underestimation of its concentration, resulting in erroneous data interpretation.

Q2: What are the primary factors affecting the stability of this compound in biological samples?

A2: Based on data from erlotinib, the stability of this compound is likely affected by:

  • Temperature: Extended exposure to room temperature can lead to degradation.

  • pH: Erlotinib has shown susceptibility to degradation in acidic and basic conditions.[5][6]

  • Oxidation: Erlotinib is sensitive to oxidative degradation.[5]

  • Enzymatic activity: Endogenous enzymes in biological matrices can metabolize the compound.

  • Light exposure: Photodegradation can occur with exposure to light.[5]

  • Freeze-Thaw Cycles: Repeated freezing and thawing can impact the integrity of the analyte.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of this compound from plasma samples. Degradation at room temperature. Process samples on ice and minimize time at room temperature. Validate bench-top stability to determine acceptable handling times.
Adsorption to container surfaces. Use low-binding polypropylene tubes.
Inefficient extraction. Optimize the extraction procedure (e.g., solvent choice, pH). A liquid-liquid extraction with hexane:ethyl acetate has proven effective for erlotinib.
High variability between replicate measurements. Inconsistent sample handling. Standardize all sample handling and processing steps. Ensure complete thawing and vortexing before aliquoting.
Partial degradation during storage. Ensure samples are stored at or below -70°C for long-term stability.
Appearance of unexpected peaks in chromatograms. Formation of degradation products. Characterize degradation products using LC-MS/TOF. Erlotinib is known to form degradation products under hydrolytic and photolytic stress.[6] Consider adding an antioxidant like BHT to collection tubes if oxidation is suspected.
Metabolite formation. If samples were not processed promptly, enzymatic activity could lead to metabolite formation. Use of enzyme inhibitors (e.g., sodium fluoride for esterases) in collection tubes can be considered, but must be validated.
Decreasing concentrations in long-term storage. Instability at the storage temperature. Erlotinib has shown good stability at -20°C and -70°C for over 200 days.[7] However, for this compound, long-term stability should be experimentally determined at the intended storage temperature.
Inconsistent results after freeze-thaw cycles. Analyte degradation due to repeated freezing and thawing. Limit the number of freeze-thaw cycles. Aliquot samples into smaller volumes for single use. Erlotinib has been shown to be stable for at least three freeze-thaw cycles.[7]

Data Presentation: Stability of Erlotinib in Human Plasma

The following tables summarize the stability of erlotinib in human plasma under various conditions. This data can be used as a reference for designing stability studies for this compound.

Table 1: Short-Term (Bench-Top) Stability of Erlotinib in Human Plasma at Room Temperature

Concentration (ng/mL)Duration (hours)Mean Recovery (%)Reference
Low QC24100.0 - 104.8[7][8]
High QC24100.0 - 104.8[7][8]
Low, Mid, High QC12Stable (RSD < 10%)[9]

Table 2: Freeze-Thaw Stability of Erlotinib in Human Plasma

Concentration (ng/mL)Number of CyclesMean Recovery (%)Reference
Low QC3100.0 - 104.5[7][8]
High QC3100.0 - 104.5[7][8]
Low, Mid, High QC3Stable (RSD < 10%)[9]

Table 3: Long-Term Stability of Erlotinib in Human Plasma

Concentration (ng/mL)Storage Temperature (°C)Duration (days)Mean Recovery (%)Reference
Low QC-2022791.5 - 94.5[7][8]
High QC-2022791.5 - 94.5[7][8]
Low QC-7022793.3 - 93.8[7][8]
High QC-7022793.3 - 93.8[7][8]
Low, Mid, High QC-2021Stable (RSD < 10%)[9]

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Plasma

This protocol outlines the procedure for evaluating the short-term (bench-top), freeze-thaw, and long-term stability of this compound in plasma.

1. Materials:

  • Blank human plasma (with appropriate anticoagulant, e.g., K2EDTA)

  • This compound reference standard

  • Internal standard (IS) (e.g., deuterated this compound)

  • Validated LC-MS/MS method for quantification of this compound

2. Preparation of Quality Control (QC) Samples:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Spike blank human plasma with the stock solution to achieve low and high QC concentrations.

  • Thoroughly mix and aliquot into polypropylene tubes.

3. Stability Assessment:

  • Baseline (T=0): Analyze a set of freshly prepared QC samples (n=5 for each concentration) to establish the baseline concentration.

  • Short-Term (Bench-Top) Stability:

    • Thaw low and high QC samples and leave them at room temperature for pre-determined time points (e.g., 4, 8, 24 hours).

    • At each time point, analyze the samples (n=5 per concentration and time point).

    • Calculate the mean concentration and compare it to the baseline. The mean concentration should be within ±15% of the nominal value.[10]

  • Freeze-Thaw Stability:

    • Subject low and high QC samples to a specified number of freeze-thaw cycles (e.g., 3 or 5).

    • For each cycle, freeze the samples at -20°C or -70°C for at least 12 hours, then thaw completely at room temperature.

    • After the final cycle, analyze the samples (n=5 per concentration).

    • The mean concentration should be within ±15% of the nominal concentration.[10]

  • Long-Term Stability:

    • Store low and high QC samples at the intended storage temperatures (e.g., -20°C and -70°C).

    • Analyze the samples at specified time points (e.g., 1, 3, 6, 12 months) (n=5 per concentration and time point).

    • The mean concentration should be within ±15% of the nominal concentration.[10]

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_stability Stability Assessment cluster_analysis Analysis & Evaluation start Obtain Blank Human Plasma spike Spike with This compound start->spike qcs Prepare Low & High QC Samples spike->qcs baseline T=0 Analysis (Baseline) qcs->baseline benchtop Bench-Top Stability (Room Temperature) qcs->benchtop freezethaw Freeze-Thaw Stability (-20°C / -70°C) qcs->freezethaw longterm Long-Term Stability (-20°C / -70°C) qcs->longterm lcms LC-MS/MS Analysis baseline->lcms benchtop->lcms freezethaw->lcms longterm->lcms data Data Comparison (% Recovery vs. Baseline) lcms->data signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus egfr EGFR ras RAS egfr->ras pi3k PI3K egfr->pi3k raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription (Proliferation, Survival) erk->transcription akt AKT pi3k->akt mtor mTOR akt->mtor mtor->transcription erlotinib This compound erlotinib->egfr Inhibits

References

Erlotinib Quantification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for erlotinib quantification. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on refining methodologies for the accurate measurement of erlotinib. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying erlotinib in biological matrices?

A1: The most prevalent methods for erlotinib quantification are High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] LC-MS/MS is generally preferred for bioanalytical applications due to its higher sensitivity and selectivity, allowing for lower limits of quantification.[2][3] Spectrophotometric methods have also been developed for pharmaceutical dosage forms.

Q2: What are the typical validation parameters for an erlotinib quantification method?

A2: According to regulatory guidelines, a validated bioanalytical method for erlotinib should include the following parameters: selectivity, sensitivity, precision, accuracy, linearity, and stability.[4] For example, precision and accuracy should generally be within ±15%, except for the Lower Limit of Quantification (LLOQ), which should be within ±20%.[2] Carry-over should also be assessed to ensure that the signal from a high-concentration sample does not affect the subsequent analysis of a blank sample.[2]

Q3: What are the key sample preparation techniques for erlotinib analysis in plasma?

A3: Common sample preparation techniques for erlotinib in plasma include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[5][6] Protein precipitation with a cold organic solvent like methanol or acetonitrile is a simple and rapid method.[2][3] LLE and SPE can provide cleaner extracts, which is particularly important for minimizing matrix effects in LC-MS/MS analysis.[4][5][6]

Q4: What is a suitable internal standard (IS) for erlotinib quantification?

A4: A stable isotope-labeled version of the analyte is the ideal internal standard. For erlotinib, deuterated erlotinib (erlotinib-d6 or erlotinib-¹³C₆) is commonly used in LC-MS/MS methods.[2][4][7] This type of IS closely mimics the chromatographic behavior and ionization of the analyte, effectively compensating for variations in sample preparation and instrument response.

Troubleshooting Guides

This section provides solutions to common problems encountered during erlotinib quantification using HPLC and LC-MS/MS.

HPLC-UV Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing - Secondary interactions with residual silanol groups on the column.[2] - Inappropriate mobile phase pH.[8] - Column overload.- Use a buffered mobile phase to maintain a consistent pH. - Consider using an end-capped column to minimize silanol interactions.[2] - Reduce the injection volume or dilute the sample.
Variable Retention Times - Inconsistent mobile phase composition. - Fluctuations in column temperature. - Pump malfunction (e.g., leaks, faulty seals).- Ensure proper mixing and degassing of the mobile phase. - Use a column oven to maintain a stable temperature. - Perform routine pump maintenance.
Ghost Peaks - Contamination in the mobile phase, injection solvent, or system. - Carryover from a previous injection.- Use high-purity HPLC-grade solvents.[2] - Flush the system and injector with a strong solvent. - Inject a blank solvent after a high-concentration sample to check for carryover.
LC-MS/MS Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Signal Suppression or Enhancement (Matrix Effects) - Co-eluting endogenous components from the biological matrix competing for ionization.[9][10] - High concentrations of non-volatile salts in the sample.- Improve sample preparation to remove interfering substances (e.g., use SPE instead of PPT).[5] - Modify chromatographic conditions to separate erlotinib from the interfering peaks. - Use a stable isotope-labeled internal standard to compensate for matrix effects.
Low Signal Intensity - Inefficient ionization in the MS source. - Suboptimal MS parameters (e.g., cone voltage, collision energy). - Contamination of the ion source.- Optimize mobile phase pH and additives (e.g., formic acid, ammonium acetate) to promote erlotinib ionization.[6] - Perform tuning and optimization of all MS parameters for erlotinib and its internal standard. - Clean the ion source according to the manufacturer's recommendations.
Inconsistent Peak Area Ratios (Analyte/IS) - Instability of the analyte or IS in the sample or autosampler. - Improper integration of peaks.- Evaluate the stability of erlotinib and the IS under the experimental conditions.[11] - Manually review and adjust peak integration parameters.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various published methods for erlotinib quantification.

LC-MS/MS Methods
Reference Matrix Linearity Range (ng/mL) LLOQ (ng/mL) Precision (%RSD) Accuracy (%)
Svedberg et al.[2]Human Plasma25 - 5,00025< 14< 14
Lankheet et al.[12]Human Plasma5 - 5,0005Not specifiedNot specified
Ali et al.[7]Human Plasma1.0 - 2502.021.00.62 - 7.0794.4 - 103.3
Taverne et al.[11]Human Plasma100 - 2,000100Not specifiedMeets requirements
HPLC-UV Methods
Reference Matrix Linearity Range (µg/mL) LLOQ (µg/mL) Precision (%RSD) Accuracy (%)
Padmalatha et al.[3]Bulk & Pharmaceutical Dosage10 - 60Not specifiedNot specifiedNot specified
Nuli et al.[1]Pharmaceutical Formulation10 - 1000Not specified< 7.6Not specified

Experimental Protocols

Protocol 1: Erlotinib Quantification in Human Plasma by LC-MS/MS

This protocol is based on the method described by Svedberg et al.[2]

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma, add 200 µL of cold methanol containing the internal standard (erlotinib-d6).

  • Vortex mix for 15 seconds.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a new tube containing 150 µL of 10 mM ammonium acetate.

2. Chromatographic Conditions

  • Column: BEH XBridge C18 (100 x 2.1 mm, 1.7 µm)

  • Mobile Phase: Gradient elution with acetonitrile and 5 mM ammonium acetate.

  • Flow Rate: 0.7 mL/min

  • Total Run Time: 7 minutes

3. Mass Spectrometry Conditions

  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Mode: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 150°C

  • Desolvation Temperature: 600°C

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) ppt Add Cold Methanol with IS (200 µL) plasma->ppt vortex Vortex (15s) ppt->vortex centrifuge Centrifuge (10,000g, 5 min) vortex->centrifuge supernatant Transfer Supernatant (150 µL) centrifuge->supernatant dilute Dilute with Ammonium Acetate (150 µL) supernatant->dilute injection Inject into HPLC dilute->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM Mode) separation->detection data Data Analysis detection->data Data Acquisition & Processing

Caption: Workflow for Erlotinib Quantification in Plasma.

troubleshooting_workflow start Poor Peak Shape Observed (e.g., Tailing, Splitting) check_all_peaks Affects all peaks? start->check_all_peaks blocked_frit Potential Issue: Partially blocked column inlet frit. check_all_peaks->blocked_frit Yes check_analyte_properties Issue specific to certain analytes? check_all_peaks->check_analyte_properties No solution_frit Solution: Reverse and flush column. Replace frit or column. blocked_frit->solution_frit secondary_interactions Potential Issue: Secondary interactions with column. check_analyte_properties->secondary_interactions Yes (e.g., basic analytes) other_issues Check for other issues: - Column degradation - Sample solvent mismatch - Contamination check_analyte_properties->other_issues No solution_interactions Solution: Adjust mobile phase pH. Use end-capped column. secondary_interactions->solution_interactions

Caption: Troubleshooting Logic for Poor Peak Shape in HPLC.

References

Technical Support Center: Optimizing Chromatographic Separation of 4-Methyl Erlotinib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the chromatographic separation of 4-Methyl erlotinib from erlotinib.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are observing poor separation between erlotinib and a closely eluting impurity, which we suspect is this compound. How can we improve the resolution?

A1: Poor resolution between erlotinib and this compound is a common challenge due to their structural similarity. This compound, having an additional methyl group, is slightly more hydrophobic and is expected to have a longer retention time on a C18 column. To improve separation, you can systematically adjust the mobile phase composition.

Troubleshooting Steps:

  • Decrease the Organic Solvent Strength: A lower percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase will increase the retention times of both compounds, potentially leading to better separation. Try decreasing the organic component by 2-5% increments.

  • Adjust the Mobile Phase pH: The pH of the aqueous portion of the mobile phase can significantly impact the retention and selectivity of ionizable compounds like erlotinib.[1] Experiment with the pH in the range of 2.8 to 5.0. A slight change in pH can alter the ionization state of the molecules and improve resolution.

  • Change the Organic Modifier: If you are using acetonitrile, consider switching to methanol, or vice versa. The different solvent selectivity of methanol can alter the elution order or improve the separation between closely related compounds.

  • Optimize the Buffer Concentration: The concentration of the buffer (e.g., phosphate, acetate, or formate) can influence peak shape and retention. Ensure your buffer concentration is adequate, typically in the range of 10-50 mM.[1]

  • Consider a Gradient Elution: If an isocratic method is not providing sufficient resolution, a shallow gradient can help to separate the peaks more effectively.

Q2: What is the expected elution order of erlotinib and this compound in reversed-phase HPLC?

A2: In reversed-phase chromatography, retention is primarily driven by the hydrophobicity of the analyte. This compound contains an additional methyl group compared to erlotinib, which increases its hydrophobicity. Therefore, this compound is expected to have a longer retention time and elute after erlotinib on a typical C18 column. Its use as an internal standard in some methods further supports that it is chromatographically resolved from erlotinib.

Q3: Can you provide a starting point for a mobile phase composition to separate erlotinib and its impurities?

A3: A good starting point for developing a separation method for erlotinib and its related substances, including this compound, would be a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. Based on published methods, a combination of a phosphate or ammonium acetate buffer (pH 3.0-4.5) and acetonitrile is commonly used.[1][2] A typical starting isocratic mobile phase could be:

  • Aqueous Phase: 20 mM potassium dihydrogen phosphate buffer, pH adjusted to 3.5 with phosphoric acid.

  • Organic Phase: Acetonitrile.

  • Composition: 60:40 (Aqueous:Acetonitrile).

From this starting point, you can proceed with the optimization steps outlined in A1 to fine-tune the separation.

Quantitative Data Summary

The following table summarizes various reported HPLC methods for the analysis of erlotinib and its impurities, which can serve as a reference for method development.

ParameterMethod 1Method 2Method 3Method 4
Column Kromasil C18 (250 x 4.6 mm, 5µm)Hibar C18 (250x4.6 mm, 5 µm)[1]Symmetry ODS (C18) RP Column, 250 mm x 4.6 mm, 5µmC18 column (150mm×4.6mm.i.d.,5.0μm)[2]
Mobile Phase A pH 2.80 phosphate buffer10 mM ammonium formate with pH- 4.0[1]Phosphate Buffer (pH-3.2)(0.02M) potassium dihydrogen phosphate (pH 4.5)[2]
Mobile Phase B AcetonitrileAcetonitrile[1]MethanolAcetonitrile[2]
Elution Mode GradientIsocratic[1]IsocraticIsocratic[2]
Ratio (A:B) Not Specified62:38[1]46:5450:50[2]
Flow Rate 1.2 ml/min1.0 ml/min[1]1.0 mL min-11ml/min[2]
Detection (UV) 248nm290 nm[1]206 nm248nm[2]
Column Temp. 50°CNot SpecifiedNot Specified30ᵒC[2]

Experimental Protocol: A General HPLC Method for Erlotinib and Impurities

This protocol provides a general procedure for the analysis of erlotinib and its impurities, including this compound, using reversed-phase HPLC.

1. Materials and Reagents:

  • Erlotinib Hydrochloride Reference Standard

  • This compound Reference Standard (if available)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

2. Chromatographic Conditions (Starting Point):

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase:

    • A: 20 mM Potassium dihydrogen phosphate buffer (pH adjusted to 3.5 with orthophosphoric acid)

    • B: Acetonitrile

  • Composition: 60% A: 40% B (Isocratic)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 248 nm

3. Preparation of Solutions:

  • Mobile Phase A (Buffer): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 20 mM solution. Adjust the pH to 3.5 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 ratio.

  • Standard Stock Solution (Erlotinib): Accurately weigh and dissolve about 10 mg of Erlotinib Hydrochloride Reference Standard in the diluent in a 100 mL volumetric flask.

  • Spiked Sample Solution: Prepare a solution of erlotinib as above and spike it with a known concentration of this compound to check for resolution.

4. System Suitability:

  • Inject the standard solution six times.

  • The relative standard deviation (RSD) for the peak area and retention time of the erlotinib peak should be less than 2.0%.

  • The tailing factor for the erlotinib peak should be between 0.8 and 1.5.

  • The theoretical plates for the erlotinib peak should be greater than 2000.

5. Analysis:

  • Inject the blank (diluent), standard, and sample solutions into the chromatograph.

  • Record the chromatograms and integrate the peak areas.

  • Identify the erlotinib and this compound peaks based on their retention times from the standard injections.

  • Calculate the resolution between the erlotinib and this compound peaks. A resolution of >1.5 is generally considered baseline separation.

Visualizations

Troubleshooting_Workflow cluster_0 Troubleshooting Poor Separation of this compound Start Poor Separation Observed (Resolution < 1.5) Step1 Decrease Organic Solvent % (e.g., Acetonitrile by 2-5%) Start->Step1 Check1 Resolution Improved? Step1->Check1 Step2 Adjust Mobile Phase pH (Range: 2.8 - 5.0) Check1->Step2 No End Separation Optimized (Resolution > 1.5) Check1->End Yes Check2 Resolution Improved? Step2->Check2 Step3 Change Organic Modifier (Acetonitrile to Methanol or vice versa) Check2->Step3 No Check2->End Yes Check3 Resolution Improved? Step3->Check3 Step4 Implement a Shallow Gradient Check3->Step4 No Check3->End Yes Step4->End

Caption: Troubleshooting workflow for improving the separation of this compound.

References

Validation & Comparative

Comparative Guide to Analytical Methods for Erlotinib Analysis, Featuring 4-Methyl Erlotinib as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the targeted cancer therapeutic, erlotinib, the selection of a robust and validated analytical method is paramount. This guide provides a comparative overview of various high-performance liquid chromatography (HPLC) methods, including those coupled with ultraviolet (UV) or tandem mass spectrometry (MS/MS) detection. A key component in several advanced methods is the use of 4-Methyl erlotinib as an internal standard to ensure the accuracy and precision of the quantification of erlotinib and its metabolites.

Performance Comparison of Analytical Methods

The following table summarizes the key performance characteristics of different validated analytical methods for the determination of erlotinib. These methods vary in their instrumentation, sensitivity, and the biological matrices for which they have been validated.

ParameterHPLC-UV Method 1HPLC-UV Method 2LC-MS/MS Method
Instrumentation Shimadzu HPLC with UV/VIS detectorShimadzu HPLC with PDA detectorWaters Xevo triple quadrupole mass spectrometer
Column Grace C18 (250 mm x 4.6 mm, 5 µm)[1]Symmetry ODS (C18) RP Column (250 mm x 4.6 mm, 5µm)[2]BEH XBridge C18 (100 x 2.1 mm, 1.7 µm)[3]
Mobile Phase Potassium dihydrogen phosphate buffer (pH 4.0), acetonitrile, and methanol (50:30:20 v/v/v)[1]Phosphate Buffer (pH 3.2) and Methanol (46:54% v/v)[2]Acetonitrile and 5 mM ammonium acetate (gradient elution)[3]
Flow Rate 1.0 mL/min[1]1.0 mL/min[2]0.7 mL/min[3]
Detection Wavelength 247 nm[1]206 nm[2]N/A (MRM mode)
Internal Standard Not specifiedNot specifiedThis compound (OSI-597) , Deuterated erlotinib[3]
Linearity Range 10–60 µg/mL[1]60–140 µg/mL[2]25–5000 ng/mL (for erlotinib)[3]
Precision Intra-day and Inter-day variation < 2%[1]%RSD < 2%[2]< 14% (except for OSI-420 at LLOQ)[3]
Accuracy Mean recovery = 101.10%[1]Not specified< 14% (except for OSI-420 at LLOQ)[3]
Limit of Detection (LOD) Not specified0.08 µg/mL[2]Not specified
Limit of Quantification (LOQ) Not specified0.24 µg/mL[2]25 ng/mL (for erlotinib)[3]
Sample Matrix Bulk drug and pharmaceutical dosage forms[1]Pharmaceutical dosage form[2]Human plasma[3]

Experimental Protocols

A detailed methodology is crucial for the replication and validation of analytical methods. Below are summaries of the experimental protocols for the compared methods.

HPLC-UV Method 1
  • Sample Preparation: A stock solution of erlotinib (50 mg) is prepared in 50 mL of methanol. Working standards are prepared by further dilution with the mobile phase.[1]

  • Chromatographic Conditions: A Grace C18 column is used with an isocratic mobile phase of potassium dihydrogen phosphate buffer (0.02 M, pH 4.0), acetonitrile, and methanol (50:30:20 v/v/v) at a flow rate of 1.0 mL/min. The injection volume is 20 µL, and the column temperature is ambient. Detection is performed at 247 nm.[1]

HPLC-UV Method 2
  • Sample Preparation: A standard stock solution of erlotinib (25 mg) is prepared in a 25 mL volumetric flask with the mobile phase.[2]

  • Chromatographic Conditions: A Symmetry ODS (C18) RP Column is used with a mobile phase of Phosphate Buffer (pH 3.2) and Methanol (46:54% v/v) at a flow rate of 1.0 mL/min. The effluent is monitored at 206 nm.[2]

LC-MS/MS Method
  • Sample Preparation: To 50 µL of plasma, 200 µL of cold methanol containing the internal standards (erlotinib-d6 and this compound) is added. After vortexing and centrifugation, 150 µL of the supernatant is transferred and mixed with 150 µL of 10 mM ammonium acetate.

  • Chromatographic Conditions: Separation is achieved on a BEH XBridge C18 column with a VanGuard pre-column at 55°C. A gradient elution is used with a mobile phase of 5 mM ammonium acetate and acetonitrile at a flow rate of 0.7 mL/min. The total run time is 7 minutes.[3]

  • Mass Spectrometry: A Waters Xevo triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used. The analytes are monitored in multi-reaction monitoring (MRM) mode.[3]

Visualizing the Analytical Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method, a critical process to ensure the reliability and accuracy of results.

Analytical Method Validation Workflow cluster_validation Validation Parameters A Method Development B Method Optimization A->B C Validation Protocol Definition B->C D Specificity / Selectivity C->D E Linearity & Range F Accuracy G Precision (Repeatability & Intermediate) H Limit of Detection (LOD) I Limit of Quantification (LOQ) J Robustness K Stability L System Suitability D->L E->L F->L G->L H->L I->L J->L K->L M Validated Method L->M

Caption: A typical workflow for analytical method validation.

References

A Head-to-Head Comparison: 4-Methyl Erlotinib vs. Deuterated Erlotinib as Internal Standards for Erlotinib Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the tyrosine kinase inhibitor erlotinib, the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reliable quantitative data. This guide provides a comprehensive comparison of two commonly employed internal standards: 4-Methyl erlotinib, a structural analog, and deuterated erlotinib, a stable isotope-labeled (SIL) analog.

The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any variability. While stable isotope-labeled standards are often considered the gold standard, structural analogs can also provide robust performance. This guide presents a detailed examination of this compound and deuterated erlotinib, drawing upon published experimental data to inform the selection process.

Performance Data Summary

A key study by Svedberg et al. (2015) provides valuable data for a direct comparison of the performance of this compound (referred to as OSI-597 in the study) and deuterated erlotinib (erlotinib-d6) in a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of erlotinib in human plasma. The following tables summarize the pertinent validation parameters.

ParameterThis compound (OSI-597)Deuterated Erlotinib (erlotinib-d6)
Internal Standard For Metabolites (OSI-420, didesmethyl erlotinib)Erlotinib
Concentration Used 12.5 ng/mL12.5 ng/mL
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
MRM Transition (m/z) Not explicitly stated for IS alone400.4 > 278.1

Table 1: Internal Standard Characteristics

Validation ParameterErlotinib (with Deuterated Erlotinib IS)OSI-420 (with this compound IS)Didesmethyl erlotinib (with this compound IS)
Linearity Range (ng/mL) 25 - 50000.5 - 5000.15 - 10
Correlation Coefficient (r²) ≥ 0.99≥ 0.99≥ 0.99
Precision (%CV) < 14%< 14% (except 17% at LLOQ)< 14%
Accuracy (% bias) < 14%< 14% (except 17% at LLOQ)< 14%
Extraction Recovery > 89%> 99%> 89%

Table 2: Method Validation Summary with Respective Internal Standards

Experimental Protocols

The following is a detailed methodology for the key experiments cited, based on the work of Svedberg et al. (2015).

Sample Preparation
  • To 50 µL of human plasma, add 200 µL of cold methanol containing 12.5 ng/mL of both deuterated erlotinib and this compound.

  • Vortex the mixture for 15 seconds.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a new tube.

  • Add 150 µL of 10 mM ammonium acetate.

  • Vortex for 5 minutes.

  • Transfer the final mixture to a 96-well injection plate for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
  • LC System: Waters Acquity UPLC

  • Column: BEH XBridge C18 (100 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 5 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.7 mL/min

  • Gradient Elution: A suitable gradient to separate erlotinib, its metabolites, and the internal standards.

  • MS System: Waters Xevo triple quadrupole mass spectrometer

  • Ionization: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (m/z):

    • Erlotinib: 394.2 > 278.1

    • Deuterated Erlotinib: 400.4 > 278.1

    • OSI-420: 380.1 > 278.1

    • Didesmethyl erlotinib: 366.1 > 278.1

    • This compound (OSI-597): Specific transition not provided in the primary source, but would be determined during method development.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma 50 µL Human Plasma add_is Add 200 µL Methanol with Deuterated Erlotinib & this compound plasma->add_is vortex1 Vortex (15s) add_is->vortex1 centrifuge Centrifuge (10,000 x g, 5 min, 4°C) vortex1->centrifuge supernatant Transfer 150 µL Supernatant centrifuge->supernatant add_buffer Add 150 µL 10 mM Ammonium Acetate supernatant->add_buffer vortex2 Vortex (5 min) add_buffer->vortex2 inject Transfer to 96-well plate vortex2->inject lc UPLC Separation (BEH XBridge C18) inject->lc ms Tandem Mass Spectrometry (MRM, ESI+) lc->ms data Data Acquisition & Quantification ms->data

Caption: Experimental workflow for the bioanalysis of erlotinib.

signaling_pathway EGF EGF EGFR EGFR EGF->EGFR P P EGFR->P Erlotinib Erlotinib Erlotinib->EGFR Inhibition Downstream Downstream Signaling (Proliferation, Survival) P->Downstream

Caption: Erlotinib's mechanism of action on the EGFR signaling pathway.

Comparison and Recommendations

Deuterated Erlotinib:

  • Advantages: As a stable isotope-labeled internal standard, deuterated erlotinib co-elutes with the analyte, providing the most accurate compensation for matrix effects and instrument variability.[1] Its physicochemical properties are nearly identical to erlotinib, making it the theoretically ideal choice. The validation data from Svedberg et al. demonstrates excellent performance with high precision and accuracy for the quantification of erlotinib.

  • Disadvantages: The synthesis of SIL standards can be more complex and costly compared to structural analogs.

This compound:

  • Advantages: As a structural analog, this compound is generally more readily available and cost-effective than its deuterated counterpart. The study by Svedberg et al. shows that it performs well as an internal standard for the metabolites of erlotinib, with acceptable precision and accuracy. This suggests it can effectively track the analytical behavior of structurally similar compounds.

  • Disadvantages: There may be slight differences in chromatographic retention time and ionization efficiency compared to erlotinib, which could potentially lead to less precise correction for matrix effects in some instances. The primary cited use in the Svedberg et al. study was for the metabolites, not directly for erlotinib itself, although it was added to the same internal standard solution.

For the most rigorous and accurate quantification of erlotinib, deuterated erlotinib is the recommended internal standard . Its stable isotope-labeled nature provides the highest level of analytical assurance by closely mimicking the behavior of the analyte.

However, This compound presents a viable and cost-effective alternative , particularly for the quantification of erlotinib's metabolites. The available data supports its robust performance in a validated bioanalytical method. The choice between the two may ultimately depend on the specific requirements of the assay, budget constraints, and the availability of the respective standards. For routine therapeutic drug monitoring or high-throughput screening where cost is a significant factor, this compound may be a suitable option, provided that thorough validation is performed to ensure it meets the required performance criteria for the specific application.

References

The Analytical Edge: Evaluating 4-Methyl Erlotinib as an Internal Standard in Erlotinib Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of pharmacokinetic and bioequivalence studies, the choice of an appropriate internal standard (IS) is paramount to ensuring the accuracy and reliability of analytical data. For the quantification of the tyrosine kinase inhibitor erlotinib, various internal standards have been employed, each with its own set of performance characteristics. This guide provides a comparative analysis of the accuracy and precision of 4-Methyl erlotinib as an internal standard, alongside other commonly used alternatives, supported by experimental data from published studies.

Performance of Internal Standards in Erlotinib Quantification

The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, but be sufficiently different to be distinguished by the analytical instrument. For liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of erlotinib, isotopically labeled analogs such as deuterated erlotinib (erlotinib-d6 or -d3) are often considered the gold standard. However, other compounds have also been successfully validated.

A pivotal study by Svedberg et al. (2015) developed and validated an LC-MS/MS method for the quantification of erlotinib and its metabolites in human plasma. In this study, deuterated erlotinib was utilized as the internal standard for erlotinib, while This compound (OSI-597) was employed as the internal standard for its metabolites, OSI-420 and didesmethyl erlotinib[1]. The method demonstrated excellent accuracy and precision for erlotinib quantification, with both intra- and inter-day precision and accuracy values being less than 14%[1].

For comparison, other validated methods have utilized different internal standards. One such study employed erlotinib-d6 and reported intra- and inter-assay precision (as coefficient of variation, %CV) within 0.62%–7.07% and accuracy ranging from 94.4% to 103.3%. Another method using a different deuterated standard, erlotinib-¹³C6, for the analysis of erlotinib and its metabolite O-desmethyl erlotinib in human plasma and lung tumor tissue also reported high accuracy and precision.

The following table summarizes the accuracy and precision data from various studies for the quantification of erlotinib using different internal standards.

Table 1: Comparative Accuracy and Precision Data for Erlotinib Quantification Using Various Internal Standards

Internal StandardAnalyteConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%RE)Inter-day Accuracy (%RE)Reference
Deuterated ErlotinibErlotinib25 - 5000< 14%< 14%< 14%< 14%Svedberg et al., 2015[1]
Erlotinib-d6Erlotinib1.0 - 2502.020.62% - 7.07%0.62% - 7.07%-5.6% to 3.3%-5.6% to 3.3%A High Performance LC-MS/MS method...
Erlotinib-¹³C6Erlotinib5 - 25002.1%Not Reported-5.0%Not ReportedLankheet et al., 2012[2]
LinezolidErlotinib5 - 2000< 10%< 10%Not ReportedNot ReportedDevelopment and Validation of an LC-MS method...[3]

%RSD: Relative Standard Deviation, %RE: Relative Error

Performance of this compound as an Internal Standard for Erlotinib Metabolites

In the same study by Svedberg et al. (2015), this compound (OSI-597) was used as the internal standard for the quantification of the erlotinib metabolites OSI-420 and didesmethyl erlotinib. The performance of this compound in this role provides valuable insight into its potential suitability as an internal standard for the parent drug, given their structural similarities. The accuracy and precision for the metabolites were also well within the accepted bioanalytical method validation guidelines. The precision and accuracy were less than 14%, with the exception of the lower limit of quantification (LLOQ) for OSI-420, which was 17%[1].

Table 2: Accuracy and Precision of this compound (OSI-597) as an Internal Standard for Erlotinib Metabolites

Internal StandardAnalyteConcentration (ng/mL)Precision (%RSD)Accuracy (%RE)Reference
This compoundOSI-4200.5 - 500< 14% (17% at LLOQ)< 14% (17% at LLOQ)Svedberg et al., 2015[1]
This compoundDidesmethyl erlotinib0.15 - 10< 14%< 14%Svedberg et al., 2015[1]

Experimental Protocols

A detailed experimental protocol is crucial for the reproducibility of bioanalytical methods. The following is a summary of the methodology employed in the study by Svedberg et al. (2015), which utilized this compound as an internal standard for metabolites.

Sample Preparation:

  • Protein Precipitation: To a 100 µL plasma sample, an internal standard working solution containing deuterated erlotinib and this compound (OSI-597) was added.

  • Precipitation: 300 µL of acetonitrile was added to precipitate the plasma proteins.

  • Centrifugation: The samples were vortexed and then centrifuged to pellet the precipitated proteins.

  • Supernatant Transfer: The supernatant was transferred to a new plate for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • LC System: Waters Acquity UPLC

  • Column: BEH XBridge C18 (100 × 2.1 mm, 1.7 µm)

  • Mobile Phase: A gradient of acetonitrile and 5 mM ammonium acetate.

  • Flow Rate: 0.7 mL/min

  • Mass Spectrometer: Waters Xevo triple quadrupole mass spectrometer

  • Ionization Mode: Multi-reaction monitoring (MRM)

  • Run Time: 7 minutes

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the quantification of erlotinib in plasma samples using an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing start Plasma Sample add_is Addition of Internal Standard (e.g., this compound) start->add_is protein_precip Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Supernatant Collection centrifuge->supernatant injection Injection into LC-MS/MS supernatant->injection chrom_sep Chromatographic Separation injection->chrom_sep ms_detection Mass Spectrometric Detection chrom_sep->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Analyte/IS Peak Area Ratio peak_integration->ratio_calc quantification Quantification using Calibration Curve ratio_calc->quantification end end quantification->end Final Concentration

Caption: Bioanalytical workflow for erlotinib quantification.

Conclusion

While deuterated internal standards remain the preferred choice for bioanalytical assays of erlotinib due to their ability to closely mimic the analyte's behavior, the available data suggests that this compound performs robustly as an internal standard for erlotinib's metabolites. The accuracy and precision data for the metabolites quantified using this compound are well within the stringent requirements of regulatory guidelines. This indicates that this compound is a reliable and suitable choice for this purpose. Although direct evidence for its use as an internal standard for erlotinib itself is limited in the reviewed literature, its successful application for structurally similar metabolites suggests it could be a viable alternative, warranting further validation studies. The choice of an internal standard should always be guided by thorough validation to ensure the integrity of the analytical results.

References

Quantifying Erlotinib: A Comparative Guide to Analytical Methods Utilizing 4-Methyl Erlotinib and Other Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantification of the targeted cancer therapy erlotinib, the choice of internal standard is a critical factor in developing robust and reliable bioanalytical methods. This guide provides a comparative overview of the linearity and range of analytical methods for erlotinib quantification, with a specific focus on the use of 4-Methyl erlotinib as an internal standard, alongside other common alternatives.

This document summarizes quantitative data from validated methods, presents detailed experimental protocols, and offers a visual representation of the analytical workflow to aid in the selection and implementation of the most suitable method for your research needs.

Linearity and Range: A Comparative Analysis

The performance of an analytical method is fundamentally defined by its linearity and range. The following table summarizes these parameters for erlotinib quantification from published studies, highlighting the use of this compound (also known as OSI-597) and a commonly used deuterated internal standard, erlotinib-d6.

Internal StandardAnalytical MethodMatrixLinearity Range (ng/mL)Coefficient of Determination (r²)Lower Limit of Quantification (LLOQ) (ng/mL)Upper Limit of Quantification (ULOQ) (ng/mL)Reference
This compound (OSI-597) HPLC-UVHuman Plasma100 - 4500Not explicitly stated, but linearity is confirmed1004500Lepper et al.
Erlotinib-d6 LC-MS/MSHuman Plasma25 - 5000> 0.99 (based on typical validation criteria)255000Svedberg et al. (2015)[1][2][3]

Note: While Svedberg et al. (2015) utilized OSI-597 as an internal standard for erlotinib metabolites, they employed deuterated erlotinib for the quantification of erlotinib itself.[1][2][3]

Experimental Protocols: A Detailed Look

The successful implementation of any analytical method hinges on a clear and detailed protocol. Below are the methodologies employed in the cited studies.

Method 1: Erlotinib Quantification using this compound as an Internal Standard (Lepper et al.)

This method utilizes High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.

  • Sample Preparation: A single-solvent liquid-liquid extraction is performed on human plasma samples. The extraction solvent is a mixture of acetonitrile and n-butyl chloride (1:4, v/v).

  • Chromatography:

    • Column: Nova-Pak C18

    • Mobile Phase: A mixture of acetonitrile and water (pH 2.0) in a 60:40 (v/v) ratio.

    • Detection: Dual UV detection is employed, with erlotinib monitored at 348 nm and the internal standard, this compound (OSI-597), at 383 nm.[4]

Method 2: Erlotinib Quantification using Deuterated Erlotinib as an Internal Standard (Svedberg et al., 2015)

This method employs Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), offering high sensitivity and selectivity.

  • Sample Preparation: Protein precipitation is used to extract the analytes from human plasma.

  • Chromatography:

    • Column: BEH XBridge C18 column (100 x 2.1 mm, 1.7 µm)

    • Mobile Phase: A gradient elution with acetonitrile and 5 mM ammonium acetate.

    • Flow Rate: 0.7 mL/min

  • Mass Spectrometry:

    • Instrument: Waters Xevo triple quadrupole mass spectrometer

    • Ionization Mode: Multi reaction monitoring (MRM) mode is used for quantification.[1][2][3]

Visualizing the Workflow: Erlotinib Quantification

To provide a clear overview of the analytical process, the following diagram illustrates the key steps involved in a typical LC-MS/MS workflow for erlotinib quantification.

G Experimental Workflow for Erlotinib Quantification cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis plasma Plasma Sample add_is Add Internal Standard (e.g., this compound or Erlotinib-d6) plasma->add_is protein_precip Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_injection Inject into LC System supernatant->lc_injection chrom_sep Chromatographic Separation (C18 Column) lc_injection->chrom_sep ms_detection Mass Spectrometric Detection (MRM Mode) chrom_sep->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify Erlotinib Concentration calibration_curve->quantification

Caption: Workflow for Erlotinib Quantification.

Signaling Pathway Context: Erlotinib's Mechanism of Action

Erlotinib is a tyrosine kinase inhibitor that targets the Epidermal Growth Factor Receptor (EGFR). Understanding its mechanism of action is crucial for interpreting pharmacokinetic and pharmacodynamic data.

EGF EGF (Ligand) EGFR EGFR EGF->EGFR P P EGFR->P Erlotinib Erlotinib Erlotinib->Block Downstream Downstream Signaling (Proliferation, Survival) P->Downstream

Caption: Erlotinib's Inhibition of EGFR Signaling.

References

The Analytical Edge: A Comparative Analysis of 4-Methyl Erlotinib and Other Internal Standards for Erlotinib Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of the tyrosine kinase inhibitor erlotinib, the choice of an appropriate internal standard is paramount to ensure analytical accuracy and reliability. This guide provides a comparative study of 4-Methyl erlotinib against other commonly employed internal standards, supported by experimental data from published literature.

An ideal internal standard (IS) should mimic the analyte's behavior during sample preparation and analysis, correcting for variations in extraction efficiency, matrix effects, and instrument response. This guide delves into the performance of this compound (also known as OSI-597) and compares it with stable isotope-labeled internal standards, such as deuterated erlotinib, which are often considered the gold standard.

Performance Comparison of Internal Standards

The following tables summarize the performance characteristics of analytical methods employing different internal standards for the quantification of erlotinib, primarily using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 1: Method Performance Using this compound (OSI-597) as an Internal Standard

ParameterPerformanceReference
Linearity Range 100 - 4500 ng/mL[1]
Accuracy 87.9% to 96.2%[1]
Precision (CV%) 2.13% to 5.10%[1]
Extraction Recovery Information not available

Table 2: Method Performance Using Deuterated Erlotinib (Erlotinib-d6) as an Internal Standard

ParameterPerformanceReference
Linearity Range 1.00 - 2502.02 ng/mL[2]
Accuracy 94.4% to 103.3%[2]
Precision (CV%) 0.62% to 7.07%[2]
Extraction Recovery > 80%[2]

Table 3: Method Performance Using a Combination of Deuterated Erlotinib and OSI-597 as Internal Standards

AnalyteLinearity Range (ng/mL)Precision (%)Accuracy (%)Extraction Recovery (%)Reference
Erlotinib25 - 5000<14<14>89[3]
OSI-420 (Metabolite)0.5 - 500<17 (at LLOQ)<14>99[3]

Note: In this study, deuterated erlotinib was used as the internal standard for erlotinib, and OSI-597 was used for its metabolites. The data reflects the overall method performance.

Discussion of Comparative Performance

Stable isotope-labeled internal standards, such as deuterated erlotinib, are generally preferred in LC-MS/MS analysis. This is because their physicochemical properties are nearly identical to the analyte, ensuring they co-elute and experience similar ionization suppression or enhancement, which are common sources of variability in complex biological matrices. The data in Table 2, showing high accuracy and precision with deuterated erlotinib, supports its suitability.

This compound, a structural analog of erlotinib, also demonstrates good performance as an internal standard, with acceptable linearity, accuracy, and precision as shown in Table 1. Its utility is further highlighted in a method where it was successfully used to quantify erlotinib's metabolites[3]. The choice between a stable isotope-labeled standard and a structural analog often comes down to a balance of cost, commercial availability, and the specific demands of the assay. For assays where matrix effects are significant and variable, a stable isotope-labeled standard is the superior choice. However, for well-characterized and validated methods, a structural analog like this compound can provide reliable quantification.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical performance. Below are summaries of experimental protocols from studies utilizing different internal standards.

Experimental Protocol Using this compound (OSI-597) as Internal Standard[1]
  • Sample Preparation: Single-solvent extraction from human plasma using a mixture of acetonitrile and n-butyl chloride (1:4, v/v).

  • Chromatography: High-performance liquid chromatography (HPLC) with a Nova-Pak C18 column.

  • Mobile Phase: Acetonitrile and water (pH 2.0) in a 60:40 (v/v) ratio.

  • Detection: Dual UV detection at 348 nm for erlotinib and 383 nm for OSI-597.

Experimental Protocol Using Deuterated Erlotinib (Erlotinib-d6) as Internal Standard[2]
  • Sample Preparation: Liquid-liquid extraction from human plasma.

  • Chromatography: HPLC with a Waters X Bridge C18 column (75mm x 4.6mm, 3.5µ).

  • Mobile Phase: Acetonitrile and ammonium acetate buffer (pH 9.2) in a 70:30 (v/v) ratio, with a 1:1 post-column split.

  • Flow Rate: 0.8 mL/minute.

  • Detection: Tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) transitions set at 394.2 > 278.1 (m/z) for erlotinib and 400.4 > 278.1 (m/z) for erlotinib-d6.

Experimental Protocol Using Both Deuterated Erlotinib and OSI-597[3]
  • Sample Preparation: Protein precipitation from human plasma.

  • Chromatography: Liquid chromatography on a BEH XBridge C18 column (100 × 2.1 mm, 1.7 µm).

  • Mobile Phase: Gradient elution with acetonitrile and 5 mM ammonium acetate.

  • Flow Rate: 0.7 mL/min.

  • Detection: Waters Xevo triple quadrupole mass spectrometer in multi-reaction monitoring mode.

Visualizing Key Processes

To further aid in understanding the context of erlotinib analysis, the following diagrams illustrate the relevant biological pathway and a typical analytical workflow.

erlotinib_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Binds Erlotinib Erlotinib Erlotinib->EGFR Inhibits (Tyrosine Kinase Domain) Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Erlotinib inhibits the EGFR signaling pathway.

experimental_workflow start Start: Plasma Sample add_is Add Internal Standard (e.g., this compound or Deuterated Erlotinib) start->add_is extraction Sample Preparation (Protein Precipitation or Liquid-Liquid Extraction) add_is->extraction lc_separation LC Separation (Reverse-Phase Column) extraction->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Data Analysis & Quantification ms_detection->quantification end End: Erlotinib Concentration quantification->end

Caption: General workflow for LC-MS/MS analysis.

References

A Comparative Analysis of EGFR Inhibition: 4-Methyl Erlotinib vs. Gefitinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the epidermal growth factor receptor (EGFR) inhibition potency of 4-Methyl erlotinib and gefitinib. This analysis is supported by experimental data from publicly available research to assist researchers and drug development professionals in making informed decisions.

Introduction

Gefitinib and erlotinib are first-generation EGFR tyrosine kinase inhibitors (TKIs) that have been pivotal in the targeted therapy of non-small cell lung cancer (NSCLC) and other malignancies driven by EGFR mutations. This compound is an analog of erlotinib, suggesting a similar mechanism of action. This guide delves into the comparative potency of these compounds based on their half-maximal inhibitory concentration (IC50) values, providing a clear overview of their efficacy at a molecular and cellular level.

Quantitative Comparison of Inhibitory Potency

The inhibitory potency of a compound is a critical determinant of its potential therapeutic efficacy. This is often quantified by the IC50 value, which represents the concentration of an inhibitor required to reduce the activity of a specific target, in this case, EGFR, by 50%.

Table 1: In Vitro EGFR Kinase Inhibition

CompoundTargetIC50 (nM)Reference
Gefitinib EGFR (Tyr1173)37[1]
EGFR (Tyr992)37[1]
EGFR (Tyr1173 in NR6W cells)26[1]
Erlotinib EGFR (cell-free assay)2[2]
This compound EGFRData Not Available

Note: A specific IC50 value for this compound against EGFR from a peer-reviewed publication is not currently available.

Table 2: Cellular Potency in Cancer Cell Lines

CompoundCell LineIC50 (nM)Reference
Gefitinib DiFi (colorectal cancer)27.5[3]
H3255 (NSCLC, L858R)3[4]
PC-9 (NSCLC, exon 19 del)13.06[5]
Erlotinib A431 (epidermoid carcinoma)1.2 (µM)[2]
PC-9 (NSCLC, exon 19 del)7[6]
H3255 (NSCLC, L858R)12[6]

Mechanism of Action: EGFR Signaling Pathway

Both gefitinib and this compound (by inference from its parent compound erlotinib) are ATP-competitive inhibitors of the EGFR tyrosine kinase. They bind to the ATP-binding site in the intracellular domain of the receptor, preventing the autophosphorylation and activation of downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

EGFR_Signaling_Pathway EGF EGF/TGF-α EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/SOS Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K PLCg PLCγ Dimerization->PLCg STAT STAT Dimerization->STAT Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus IP3_DAG IP3 / DAG PLCg->IP3_DAG PKC PKC IP3_DAG->PKC PKC->Nucleus STAT->Nucleus Proliferation Proliferation, Survival, Metastasis Nucleus->Proliferation Inhibitor Gefitinib / This compound Inhibitor->Dimerization Inhibits

Caption: EGFR Signaling Pathway and Point of Inhibition.

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, this section details the typical methodologies used to determine the EGFR inhibition potency of small molecules.

EGFR Kinase Assay (Biochemical Assay)

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of the EGFR kinase domain.

Objective: To determine the IC50 value of an inhibitor against purified EGFR kinase.

Materials:

  • Recombinant human EGFR kinase domain

  • Kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)[7]

  • ATP

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test compounds (this compound, gefitinib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the EGFR enzyme and the test compound at various concentrations.

  • Initiation of Reaction: Add a mixture of the peptide substrate and ATP to each well to start the kinase reaction. The final reaction volume is typically small (e.g., 5-10 µL).

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This is often done using a luminescence-based assay like the ADP-Glo™ assay.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow Start Start Prep_Comp Prepare Serial Dilutions of Inhibitors Start->Prep_Comp Add_Enzyme Add EGFR Enzyme and Inhibitor to Plate Prep_Comp->Add_Enzyme Add_Sub_ATP Add Substrate and ATP to Initiate Reaction Add_Enzyme->Add_Sub_ATP Incubate Incubate at RT for 60 min Add_Sub_ATP->Incubate Detect Stop Reaction and Detect ADP Production Incubate->Detect Analyze Calculate % Inhibition and Determine IC50 Detect->Analyze End End Analyze->End

References

A Comparative Guide to the Inter-Laboratory Validation of Erlotinib Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical methods for the quantification of erlotinib, a tyrosine kinase inhibitor used in the treatment of various cancers. The data presented is synthesized from multiple independent validation studies, offering researchers, scientists, and drug development professionals a consolidated resource for evaluating assay performance and selecting appropriate methodologies.

Erlotinib acts as an epidermal growth factor receptor (EGFR) inhibitor, interfering with signaling pathways that promote cancer cell proliferation and survival.[1] By binding to the intracellular tyrosine kinase domain of EGFR, erlotinib blocks its autophosphorylation and subsequent downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[1] This inhibition ultimately leads to a decrease in tumor cell growth and an increase in apoptosis.[2][3]

The accurate measurement of erlotinib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This guide focuses on the performance of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Mechanism of Action of Erlotinib

The following diagram illustrates the signaling pathway inhibited by erlotinib.

erlotinib_mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR EGFR->EGFR PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT RAS_RAF RAS/RAF Pathway EGFR->RAS_RAF Erlotinib Erlotinib Erlotinib->EGFR Inhibits ATP ATP ATP->EGFR Phosphorylates P P Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_RAF->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibits EGF EGF (Ligand) EGF->EGFR Binds

Caption: Mechanism of action of erlotinib.

Quantitative Data Summary

The performance characteristics of various validated erlotinib assays are summarized in the table below. This allows for a direct comparison of key validation parameters across different methodologies and laboratories.

Method Matrix Linearity Range (ng/mL) LOD (ng/mL) LOQ (ng/mL) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (%) Reference
RP-HPLC-UVPharmaceutical Dosage Form60,000 - 140,00080240< 2< 2Not Reported[4]
RP-HPLC-UVBiological Samples320 - 20,000Not ReportedNot Reported< 10< 1097.20 - 104.83[5]
RP-HPLC-UVBulk and Pharmaceutical Dosage10,000 - 60,000Not ReportedNot Reported< 2< 2101.10[6]
LC-MS/MSHuman Plasma1.0 - 2502.02Not Reported1.00.62 - 7.070.62 - 7.0794.4 - 103.3[7]
LC-MS/MSHuman Plasma25 - 5,000Not ReportedNot Reported< 14< 14< 14[8]
LC-MS/MSHuman Plasma100 - 2,000Not ReportedNot ReportedMet RequirementsMet RequirementsMet Requirements[9]
LC-MS/MSRat Plasma5 - 2,000Not ReportedNot Reported< 10< 10Not Reported[10]
LC-MS/MSHuman Plasma6.25 - 3200Not ReportedNot ReportedNot ReportedNot ReportedNot Reported[11]

Experimental Protocols

This section details the methodologies for the key experiments cited in the comparison guide.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This method is commonly used for the quantification of erlotinib in pharmaceutical dosage forms.

  • Chromatographic System: A Symmetry ODS (C18) RP Column (250 mm x 4.6 mm, 5µm) is typically used.[4]

  • Mobile Phase: A mixture of phosphate buffer and methanol in a ratio of 46:54 (v/v), with the pH adjusted to 3.2 using 0.1% orthophosphoric acid, is used as the mobile phase.[4]

  • Flow Rate: The flow rate is maintained at 1.0 mL/min.[4]

  • Detection: The effluent is monitored by UV detection at a wavelength of 206 nm.[4]

  • Sample Preparation: Standard and sample stock solutions are prepared by dissolving the respective materials in the mobile phase.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it suitable for the quantification of erlotinib in biological matrices like human plasma.

  • Chromatographic System: A BEH XBridge C18 column (100 x 2.1 mm, 1.7 µm) is used for separation.[8]

  • Mobile Phase: Gradient elution with acetonitrile and 5 mM ammonium acetate is employed.[8]

  • Flow Rate: The flow rate is set at 0.7 mL/min.

  • Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection.[8] The MRM transitions for erlotinib are typically m/z 394.2 > 278.1.[7]

  • Sample Preparation: Protein precipitation is a common method for extracting erlotinib and its metabolites from plasma samples.[8]

  • Internal Standard: A deuterated form of erlotinib (Erlotinib-d6) is often used as an internal standard to ensure accuracy.[7]

Inter-Laboratory Validation Workflow

The following diagram outlines a typical workflow for an inter-laboratory validation study.

inter_lab_validation cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Assay Requirements (Analyte, Matrix, Range) P2 Develop Standardized Validation Protocol P1->P2 P3 Select Participating Laboratories P2->P3 E1 Distribute Protocol & Reference Standards to Labs P3->E1 E2 Each Laboratory Performs Assay Validation (Linearity, Precision, Accuracy) E1->E2 E3 Analysis of Blinded Quality Control Samples E2->E3 A1 Collect & Centralize Data from All Labs E3->A1 A2 Statistical Analysis (ANOVA, Regression) A1->A2 A3 Compare Inter-laboratory Performance A2->A3 A4 Generate Final Validation Report A3->A4

Caption: Inter-laboratory validation workflow.

References

Performance Evaluation of 4-Methyl Erlotinib: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for direct comparative studies on the biological performance of 4-Methyl erlotinib versus erlotinib or other alternatives has yielded limited publicly available data. While this compound is a known analog of erlotinib and has been utilized as an internal standard in analytical assays, its efficacy and potency as a therapeutic agent have not been extensively documented in peer-reviewed literature. This guide, therefore, provides a detailed framework for such an evaluation, using the well-established data for erlotinib as a benchmark. The experimental protocols and data presentation formats outlined herein can be directly applied to the assessment of this compound.

Introduction to Erlotinib and its Analogs

Erlotinib is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in the treatment of various cancers, particularly non-small cell lung cancer (NSCLC).[1][2] It functions by competitively binding to the ATP-binding site of the EGFR, thereby inhibiting receptor autophosphorylation and downstream signaling pathways involved in cell proliferation, survival, and metastasis.[3] The development of erlotinib analogs, such as this compound, is aimed at potentially improving efficacy, selectivity, or pharmacokinetic properties. This compound is an analog of erlotinib characterized by the addition of a methyl group at the fourth position of the phenyl group.[1]

Comparative Performance Data

To facilitate a direct comparison, the following tables summarize the in vitro efficacy of erlotinib against various cancer cell lines. Should data for this compound become available, it can be populated in the corresponding column for a side-by-side analysis.

Table 1: In Vitro Cytotoxicity of Erlotinib in Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Citation
ErlotinibA549Non-Small Cell Lung Cancer~23[3]
ErlotinibKYSE410Esophageal Cancer5.00 ± 0.46[1][2]
ErlotinibKYSE450Esophageal Cancer7.60 ± 0.51[1][2]
ErlotinibH1650Non-Small Cell Lung Cancer14.00 ± 1.19[1][2]
ErlotinibHCC827Non-Small Cell Lung Cancer11.81 ± 1.02[1][2]
ErlotinibHeLaCervical Cancer39.50 ± 3.34[4]
This compound Data Not Available Data Not Available Data Not Available

Table 2: EGFR Kinase Inhibitory Activity

CompoundTargetIC50 (nM)Citation
ErlotinibEGFR2[3]
This compound EGFR Data Not Available

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the EGFR signaling pathway targeted by erlotinib and a typical experimental workflow for evaluating the cytotoxicity of a test compound like this compound.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Erlotinib Erlotinib / this compound Erlotinib->EGFR Inhibits Experimental_Workflow start Start cell_culture 1. Cell Seeding (e.g., A549, H1975) start->cell_culture treatment 2. Treatment with This compound & Erlotinib (various concentrations) cell_culture->treatment incubation 3. Incubation (e.g., 48-72 hours) treatment->incubation assay 4. Cytotoxicity Assay (e.g., MTT Assay) incubation->assay data_analysis 5. Data Analysis (IC50 determination) assay->data_analysis end End data_analysis->end

References

Safety Operating Guide

Proper Disposal Procedures for 4-Methyl Erlotinib: A Safety Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of 4-Methyl erlotinib, catering to researchers, scientists, and drug development professionals. The procedural steps outlined below are designed to mitigate risks and ensure safe handling of this chemical compound.

Hazard Profile of Erlotinib (Proxy for this compound)

Understanding the potential hazards is crucial for safe handling and disposal. Erlotinib is classified with the following hazards, which should be considered applicable to its methylated analog, this compound.

Hazard ClassificationCategoryGHS Hazard StatementCitations
Acute Toxicity, OralCategory 3 or 4H301: Toxic if swallowed / H302: Harmful if swallowed[1][2][3][4]
CarcinogenicityCategory 2H351: Suspected of causing cancer[4]
Reproductive ToxicityCategory 2H361: Suspected of damaging fertility or the unborn child[2][4]
Hazardous to the Aquatic Environment, Long-Term HazardCategory 2 or 4H411: Toxic to aquatic life with long lasting effects / H413: May cause long lasting harmful effects to aquatic life[1][4]
Skin SensitizationMild SensitizerMay cause an allergic skin reaction[2]
Eye IrritationIrritant (if crushed)Causes eye irritation[2]
Respiratory IrritationIrritant (if crushed)May cause respiratory irritation[2]
Specific Target Organ Toxicity (Repeated Exposure)-May cause damage to organs through prolonged or repeated exposure[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a multi-step process that prioritizes safety and regulatory compliance.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing the appropriate PPE:

  • Eye Protection: Wear safety glasses with side shields or goggles.[5]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.[3][5] Gloves should be inspected before use and changed frequently.

  • Body Protection: A lab coat or long-sleeved clothing is mandatory to prevent skin contact.[5]

  • Respiratory Protection: If there is a risk of dust or aerosol formation, a suitable respirator should be used within a chemical fume hood.[3]

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect un-used or expired this compound powder in its original container or a clearly labeled, sealed waste container.

    • Contaminated materials such as weighing paper, pipette tips, and gloves should be collected in a designated, sealed plastic bag or container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a labeled, sealed, and leak-proof container.

    • Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Environmental Hazard").

3. Spill Management: In the event of a spill, follow these procedures:

  • Evacuate non-essential personnel from the immediate area.[1]

  • Ensure adequate ventilation.[1]

  • Wearing appropriate PPE, cover the spill with an absorbent, inert material such as diatomite or a universal binder.[1]

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]

  • Collect all cleanup materials in a sealed container for disposal as hazardous waste.[1]

4. Final Disposal:

  • Never dispose of this compound down the drain or in the regular trash.[1] This is to prevent its release into the environment, where it can have long-lasting harmful effects on aquatic life.[1]

  • Store the collected hazardous waste in a designated, secure area, away from incompatible materials.

  • Arrange for pickup and disposal by a certified hazardous waste disposal company, following your institution's established procedures.

  • All disposal activities must be conducted in accordance with local, state, and federal regulations.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection cluster_spill Spill Response cluster_disposal Final Disposal start Identify this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste (Powder, Contaminated Items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid collect_solid Collect in Labeled, Sealed Container solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-Proof Container liquid_waste->collect_liquid spill Spill Occurs? collect_solid->spill collect_liquid->spill spill_yes Contain & Absorb Spill spill->spill_yes Yes storage Store Waste in Designated Secure Area spill->storage No spill_decon Decontaminate Area spill_yes->spill_decon spill_collect Collect Cleanup Materials as Hazardous Waste spill_decon->spill_collect spill_collect->storage disposal Arrange for Professional Hazardous Waste Disposal storage->disposal

References

Essential Safety and Logistical Information for Handling 4-Methyl Erlotinib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like 4-Methyl erlotinib is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

Chemical Identifier:

  • Compound: this compound Hydrochloride

  • Molecular Formula: C23H25N3O4•HCl[1]

  • Molecular Weight: 443.93[1]

Hazard Identification and Classification

  • Acute Toxicity: Harmful if swallowed.[2][3][4][5]

  • Carcinogenicity: Suspected of causing cancer.[4][5]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[2][4][5][6]

  • Organ Toxicity: May cause damage to organs (kidney, liver) through prolonged or repeated exposure.[2][6]

  • Skin and Eye Irritation: May cause skin and eye irritation.[2][3] Crushed tablets can cause eye irritation.[2]

  • Environmental Hazard: Toxic to aquatic life with long-lasting effects.[4][5]

Hazard ClassificationGHS Category
Acute Toxicity, OralCategory 4[2][5]
CarcinogenicityCategory 2[4][5]
Reproductive ToxicityCategory 2[4][5]
Specific Target Organ Toxicity (Repeated Exposure)Category 2[6]
Hazardous to the Aquatic Environment, Long-TermChronic 2[5]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound. The following PPE is recommended based on risk assessment for handling potent compounds.[7]

PPE CategoryItemSpecifications
Eye Protection Safety Goggles with Side ShieldsMust be worn at all times in the laboratory to protect from splashes.[8]
Hand Protection Chemical-Resistant GlovesTwo pairs of chemotherapy-rated gloves are recommended, especially when handling stock solutions.[8][9] Nitrile gloves are a suitable option.[7]
Body Protection Impervious Laboratory Coat or GownShould be resistant to chemical permeation.[8][9]
Respiratory Protection N95 Respirator or higherRecommended when handling the compound as a powder outside of a certified chemical fume hood to prevent inhalation of aerosols.[8]

Note: All disposable PPE should not be reused. Reusable PPE must be properly decontaminated after each use.[8][9]

Operational Plan: Step-by-Step Handling Protocol

All handling of this compound, particularly weighing the solid compound and preparing stock solutions, must be conducted in a designated area, such as a certified chemical fume hood or a Class II Biosafety Cabinet (BSC), to minimize exposure.[3][8]

  • Preparation:

    • Ensure the fume hood or BSC is functioning correctly.

    • Cover the work surface with absorbent, plastic-backed paper.[8]

    • Assemble all necessary equipment and reagents before starting.

  • Donning PPE:

    • Put on all required PPE as specified in the table above before entering the designated handling area.

  • Weighing the Compound:

    • Use a dedicated, calibrated analytical balance inside the fume hood or BSC.

    • Handle the container with care to avoid creating dust.[8]

  • Preparing Solutions:

    • When dissolving the compound, add the solvent slowly to the solid to prevent splashing.[8]

    • Clearly label all solutions with the compound name, concentration, date, and researcher's initials.

  • Decontamination:

    • In case of a spill, decontaminate the area immediately following established laboratory procedures for hazardous chemicals.

Disposal Plan

Dispose of all waste contaminated with this compound in accordance with local, regional, and national regulations for hazardous waste.[6]

  • Solid Waste:

    • Collect all contaminated disposable PPE (gloves, gowns, etc.), absorbent paper, and empty vials in a designated, sealed hazardous waste container.

  • Liquid Waste:

    • Collect all solutions containing this compound in a clearly labeled, sealed hazardous waste container.

  • Sharps:

    • Dispose of any contaminated needles or other sharps in a designated sharps container for hazardous materials.

Experimental Workflow for Handling this compound

Caption: A flowchart illustrating the procedural steps for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.